Product packaging for Triptohypol C(Cat. No.:CAS No. 193957-88-9)

Triptohypol C

Número de catálogo: B1670588
Número CAS: 193957-88-9
Peso molecular: 452.6 g/mol
Clave InChI: WZAUFGYINZYCKH-JJWQIEBTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dihydrocelastrol (DHCE) is a synthetically derived dihydro-analog of celastrol, a quinone methide triterpenoid isolated from the medicinal plant Tripterygium wilfordii . This innovative compound was developed to enhance the bioactivity and reduce the toxicity profile associated with the parent compound, celastrol, offering researchers a promising tool for oncological investigations . Its primary research value lies in the potent, broad-spectrum antitumor activity observed across various in vitro and in vivo models, particularly in hematological malignancies. Key Research Applications & Mechanisms: Dihydrocelastrol demonstrates robust efficacy in studies of B-cell malignancies. Key findings indicate it inhibits cell proliferation and induces apoptosis in Multiple Myeloma cells, including those resistant to Bortezomib, by targeting the JAK2/STAT3 signaling pathway and downregulating the proteasome subunit PSMB5 . In Mantle Cell Lymphoma research, DHCE acts as a dual inhibitor of both mTORC1 and mTORC2, suppressing pathways critical for cell growth and survival . Furthermore, in Diffuse Large B-Cell Lymphoma (DLBCL) models, it induces cell death and suppresses angiogenesis by interfering with the BCR/AP-1/JunB signaling axis . The compound has also been explored for its anti-biofilm and anti-virulence properties against methicillin-resistant Staphylococcus aureus (MRSA) . Notable Properties: Studies report that unlike celastrol, DHCE lacks the quinone methide moiety, which may contribute to its altered biological activity and potentially improved toxicity profile . It has been shown to exert lower in vivo toxicity compared to its parent compound, making it a compelling candidate for further translational research . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for human or veterinary diagnostic or therapeutic use, or for consumption in any form. Researchers should handle this compound in accordance with all applicable institutional and governmental safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H40O4 B1670588 Triptohypol C CAS No. 193957-88-9

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

193957-88-9

Fórmula molecular

C29H40O4

Peso molecular

452.6 g/mol

Nombre IUPAC

(2R,4aS,6aS,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C29H40O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h8,15,22,30-31H,7,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1

Clave InChI

WZAUFGYINZYCKH-JJWQIEBTSA-N

SMILES isomérico

CC1=C2CC=C3[C@](C2=CC(=C1O)O)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C

SMILES canónico

CC1=C2CC=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Dihydrocelastrol;  DHCE. (-)-Triptohypol C;  Triptohypol C.

Origen del producto

United States

Foundational & Exploratory

Triptohypol C: A Deep Dive into its Discovery, Origin, and Anti-Inflammatory Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptohypol C, also known as Dihydrocelastrol, is a pentacyclic triterpenoid (B12794562) that has emerged as a significant natural product with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound. It details the initial isolation and structure elucidation, presents key quantitative data, and outlines the experimental protocols employed in its characterization. Furthermore, this document illustrates the known signaling pathway through which this compound exerts its anti-inflammatory effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound was first reported as a novel natural product by Duan and colleagues in 1997. It was isolated from the methanol (B129727) extract of the dried root outer bark of Tripterygium hypoglaucum (Lévl.) Hutch, a plant used in traditional Chinese medicine.[1] Subsequent studies have also identified this compound in other species of the Tripterygium genus, including Tripterygium wilfordii and Tripterygium regelii.[2]

The compound is a pentacyclic triterpenoid with the chemical formula C₂₉H₄₀O₄.[2] Its discovery was part of broader phytochemical investigations into the bioactive constituents of Tripterygium species, which are known to produce a variety of terpenoids with diverse pharmacological activities.[1][3]

Physicochemical and Structural Data

The structure of this compound was elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

PropertyData
Molecular Formula C₂₉H₄₀O₄
Synonyms Dihydrocelastrol
Appearance White amorphous powder
Molecular Weight 452.6 g/mol
Origin Tripterygium hypoglaucum, T. wilfordii, T. regelii
Compound Class Pentacyclic Triterpenoid

Experimental Protocols

Isolation of this compound from Tripterygium hypoglaucum

The following protocol is based on the methodology described by Duan et al. (1997) for the isolation of this compound.[1]

dot

Caption: Isolation workflow for this compound.

  • Plant Material: Dried and powdered outer root bark of Tripterygium hypoglaucum is used as the starting material.

  • Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature.

  • Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane (B92381) and ethyl acetate (B1210297) (EtOAc). This compound is typically found in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

  • Gradient Elution: The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., acetone).

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled.

  • Final Purification: The pooled fractions are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • ¹H-NMR and ¹³C-NMR: Provide detailed information about the carbon-hydrogen framework of the molecule.

  • 2D-NMR (COSY, HMQC, HMBC): Establish the connectivity between protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

Note: Specific NMR chemical shift data would be cited from the original publication by Duan et al., 1997, which is not fully accessible.

Biological Activity and Mechanism of Action

This compound has been identified as a potent anti-inflammatory agent. Its primary mechanism of action involves the direct targeting of the orphan nuclear receptor Nur77 (also known as NR4A1).

Quantitative Biological Data
ParameterValue
Target Nur77 (NR4A1)
Binding Affinity (Kd) 0.87 µM
Primary Biological Effect Anti-inflammatory
Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the interactions of Nur77. In an inflammatory state, the NF-κB pathway is often activated, leading to the transcription of pro-inflammatory genes. This compound binds to Nur77, promoting its interaction with two key proteins: TNF receptor-associated factor 2 (TRAF2) and p62/SQSTM1. This enhanced interaction is believed to interfere with the NF-κB signaling cascade, thereby reducing the inflammatory response.

dot

Triptohypol_C_Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., TNF-α) cluster_cell Cell Inflammatory_Stimulus Inflammatory Stimulus NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation Activates Triptohypol_C This compound Nur77 Nur77 Triptohypol_C->Nur77 Binds to TRAF2 TRAF2 Nur77->TRAF2 Promotes interaction with p62 p62/SQSTM1 Nur77->p62 Promotes interaction with TRAF2->NF_kB_Activation Inhibits p62->NF_kB_Activation Inhibits Inflammatory_Response Inflammatory Response NF_kB_Activation->Inflammatory_Response Leads to

Caption: Signaling pathway of this compound.

Biosynthesis of this compound

As a triterpenoid, the biosynthesis of this compound originates from the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways, which produce the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are sequentially assembled to form the 30-carbon compound squalene. Squalene then undergoes cyclization to form the characteristic pentacyclic triterpenoid backbone, which is subsequently modified by various enzymes, such as cytochrome P450s, to yield this compound. The precise enzymatic steps leading to this compound have not been fully elucidated.

dot

Triterpenoid_Biosynthesis IPP_DMAPP IPP & DMAPP Geranyl_PP Geranyl Pyrophosphate (GPP) IPP_DMAPP->Geranyl_PP Farnesyl_PP Farnesyl Pyrophosphate (FPP) Geranyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Pentacyclic_Backbone Pentacyclic Triterpenoid Backbone Oxidosqualene->Pentacyclic_Backbone Cyclization Triptohypol_C This compound Pentacyclic_Backbone->Triptohypol_C Tailoring Reactions (e.g., Oxidation)

Caption: General biosynthesis pathway of this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory activity centered on its interaction with the orphan nuclear receptor Nur77. Its discovery from medicinal plants of the Tripterygium genus highlights the value of traditional medicine as a source for novel therapeutic agents. Further research is warranted to fully elucidate its biosynthetic pathway, which could enable synthetic biology approaches for its production. Moreover, detailed structure-activity relationship studies could lead to the design of more potent and selective analogs for the development of novel anti-inflammatory drugs. The synthesis of this compound and its derivatives also presents an interesting challenge and opportunity for synthetic chemists.

References

Triptohypol C as a Nur77-Targeting Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Triptohypol C, a derivative of Tripterin, and its role as a potent Nur77-targeting agent. The orphan nuclear receptor Nur77 (also known as NR4A1) is a critical regulator of cellular processes including apoptosis, inflammation, and metabolism. Its dual role in promoting both cell survival and cell death, dependent on its subcellular localization, has made it an attractive target for therapeutic intervention, particularly in oncology. This compound has emerged as a promising small molecule that modulates Nur77 function, demonstrating anti-inflammatory and pro-apoptotic activities. This document details the mechanism of action of this compound, its interaction with Nur77, and the downstream signaling pathways it influences. Furthermore, it provides a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the associated biological pathways and experimental workflows to support further research and development in this area.

Introduction to Nur77 and this compound

The orphan nuclear receptor Nur77 plays a paradoxical role in cell fate.[1][2] When localized in the nucleus, Nur77 typically acts as a transcription factor, promoting the expression of genes involved in cell survival and proliferation.[3] Conversely, upon translocation to the cytoplasm and mitochondria, Nur77 can trigger apoptosis through a non-genomic pathway.[4][5] This translocation-dependent functional switch makes Nur77 a compelling target for cancer therapy. The goal of Nur77-targeting agents is to promote its translocation to the mitochondria, thereby inducing apoptosis in cancer cells.

This compound, a derivative of the natural product Tripterin, has been identified as a potent Nur77-targeting agent.[6] It has been shown to bind directly to Nur77 and modulate its activity, leading to anti-inflammatory and pro-apoptotic effects.[6]

Chemical Information:

Compound NameThis compound
CAS Number 193957-88-9[7]
Molecular Formula C29H40O4[7]
Molecular Weight 452.63 g/mol [7]
Chemical Structure (Structure to be included once definitively sourced)

Mechanism of Action: this compound and the Nur77 Signaling Pathway

This compound exerts its biological effects primarily through its direct interaction with Nur77. This binding event initiates a cascade of downstream signaling events that ultimately lead to an anti-inflammatory response and induction of apoptosis in target cells.

Binding of this compound to Nur77

This compound has been demonstrated to be a potent Nur77-targeting agent with a binding affinity in the sub-micromolar range.[6]

ParameterValueReference
Binding Affinity (Kd) 0.87 μM[6]
This compound-Induced Modulation of Nur77 Interactions

Upon binding to Nur77, this compound promotes the interaction of Nur77 with other key signaling proteins, namely TNF receptor-associated factor 2 (TRAF2) and p62/SQSTM1.[6] This enhanced interaction is crucial for the anti-inflammatory effects of this compound. The promotion of the Nur77-p62/SQSTM1 interaction suggests a role in modulating autophagy pathways.

Furthermore, a key mechanism of Nur77-mediated apoptosis involves its translocation to the mitochondria and subsequent interaction with the anti-apoptotic protein Bcl-2.[2][4] This interaction induces a conformational change in Bcl-2, converting it from a pro-survival to a pro-apoptotic protein, which leads to the release of cytochrome c and the activation of the caspase cascade. While direct evidence for this compound's effect on the Nur77-Bcl-2 interaction is still emerging, its ability to induce apoptosis suggests a likely involvement in this pathway.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Nur77 Signaling Pathway Modulated by this compound

Nur77_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound Nur77_cyto Nur77 This compound->Nur77_cyto Binds Nur77_mito Nur77 This compound->Nur77_mito Promotes Translocation TRAF2 TRAF2 Nur77_cyto->TRAF2 Promotes Interaction p62 p62/SQSTM1 Nur77_cyto->p62 Promotes Interaction IKK IKK Complex Nur77_cyto->IKK Inhibits Nur77_nuc Nur77 Nur77_cyto->Nur77_nuc Translocation Nur77_cyto->Nur77_mito Translocation TRAF2->IKK Activates NF-kB NF-κB IKK->NF-kB Activates Inflammation Inflammation NF-kB->Inflammation Promotes Gene_Expression Pro-survival Gene Expression Nur77_nuc->Gene_Expression Regulates Bcl2 Bcl-2 Nur77_mito->Bcl2 Interacts with Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Induces Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates

This compound-mediated Nur77 signaling pathways.
Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Nur77 Binding Assay (e.g., SPR) Cell_Culture Cancer Cell Lines (e.g., HepG2, etc.) Treatment Treat with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT Assay) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis_Assay CoIP Co-immunoprecipitation (Nur77-protein interactions) Treatment->CoIP Xenograft Establish Xenograft Tumor Models InVivo_Treatment Treat with this compound Xenograft->InVivo_Treatment Tumor_Measurement Measure Tumor Growth and Animal Weight InVivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (e.g., Ki-67, TUNEL) Tumor_Measurement->IHC

Workflow for preclinical evaluation of this compound.

Quantitative Data on the Efficacy of this compound

The following tables summarize the available quantitative data on the biological activity of this compound and the related compound, triptolide (B1683669). While data for this compound is currently limited, the data for triptolide provides a strong indication of the potential anti-cancer efficacy of this class of compounds.

In Vitro Efficacy of this compound and Triptolide

This compound

Cell LineAssayConcentrationResultReference
HepG2Apoptosis (Annexin V)2 µM (10 h)3.12% apoptosis[6]

Triptolide (Related Compound)

Cell LineAssayIC50Time PointReference
MV-4-11 (AML)Cytotoxicity< 30 nM24 h
KG-1 (AML)Cytotoxicity< 30 nM24 h
THP-1 (AML)Cytotoxicity< 30 nM24 h
HL-60 (AML)Cytotoxicity< 30 nM24 h
Capan-1 (Pancreatic)Cell Viability0.01 µM-
Capan-2 (Pancreatic)Cell Viability0.02 µM-
SNU-213 (Pancreatic)Cell Viability0.0096 µM-
In Vivo Efficacy of Triptolide (Related Compound)

Data on the in vivo efficacy of this compound is not yet widely available. The following data for triptolide in xenograft models suggests the potential for in vivo anti-tumor activity.

Tumor ModelDosing RegimenResultReference
PC-3 (Prostate) Xenograft0.4 mg/kg daily (i.p.) for 15 daysSignificant reduction in tumor volume and weight
NCI-H1299 (Lung) Xenograft0.75 and 1.5 mg/kg every 2 days for 18 daysObvious reductions in tumor volume and weight
HepG2 (Liver) Xenograft0.2 mg/kg daily (i.p.) for 12 daysSignificant reduction in tumor size and weight

Detailed Experimental Protocols

Nur77 Binding Assay (Surface Plasmon Resonance - SPR)

This protocol provides a general framework for assessing the binding of small molecules like this compound to Nur77 using SPR.

Materials:

  • Recombinant human Nur77 protein (ligand)

  • This compound (analyte)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the Nur77 protein solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject each concentration of this compound over both the Nur77-immobilized and reference flow cells at a constant flow rate.

    • Monitor the binding response in real-time (association phase).

    • After the injection, allow the running buffer to flow over the sensor surface to monitor the dissociation of the compound (dissociation phase).

  • Surface Regeneration:

    • Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (containing Ca2+)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells and treat them with this compound at various concentrations and for different time points. Include appropriate controls.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage)

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Conclusion and Future Directions

This compound represents a promising Nur77-targeting agent with demonstrated anti-inflammatory and pro-apoptotic potential. Its ability to directly bind Nur77 and modulate its interactions with key signaling proteins provides a clear mechanism of action. While initial in vitro data is encouraging, further research is required to fully elucidate its therapeutic potential.

Future research should focus on:

  • Comprehensive in vitro profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive cancer types.

  • Detailed mechanistic studies: Further investigating the precise molecular interactions and downstream signaling events modulated by this compound, particularly its effect on the Nur77-Bcl-2 axis and autophagy pathways.

  • In vivo efficacy studies: Conducting robust preclinical studies in various xenograft and patient-derived xenograft (PDX) models to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and drug-like properties.

The continued investigation of this compound and other Nur77-targeting agents holds significant promise for the development of novel therapeutics for cancer and inflammatory diseases. This technical guide provides a foundational resource to aid researchers and drug development professionals in advancing this important field of study.

References

Triptohypol C: A Technical Guide to its Interaction with TRAF2 and p62/SQSTM1 in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptohypol C, a derivative of the natural compound Tripterin, has emerged as a molecule of interest for its potential anti-inflammatory properties. Its mechanism of action is reported to involve the modulation of key signaling proteins, including TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62/SQSTM1). This technical guide provides an in-depth overview of the molecular interactions of this compound, focusing on its role in promoting the formation of a protein complex involving the orphan nuclear receptor Nur77, TRAF2, and p62/SQSTM1. This guide synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

Chronic inflammation is a hallmark of numerous diseases, and the identification of novel therapeutic agents that can modulate inflammatory signaling pathways is of significant interest. This compound has been identified as a potent anti-inflammatory agent that targets the orphan nuclear receptor Nur77 (also known as NR4A1). The anti-inflammatory effects of this compound are attributed to its ability to promote the interaction of Nur77 with TRAF2 and p62/SQSTM1, thereby influencing downstream signaling events.[1] This guide will delve into the specifics of these interactions, providing a technical resource for researchers in the field.

While direct quantitative data for this compound's interaction with the TRAF2 and p62/SQSTM1 complex is still emerging, studies on the related compound Celastrol provide a valuable model for this mechanism. Celastrol has been shown to induce the formation of a Nur77-TRAF2-p62/SQSTM1 complex, and this guide will leverage these findings to illustrate the proposed mechanism of this compound.

Quantitative Data on Molecular Interactions

The binding of this compound to Nur77 is a critical initiating event in its mechanism of action. While comprehensive quantitative data for the entire this compound-induced complex is not yet available, the following table summarizes the known binding affinities. It is important to note that the interaction between TRAF2 and Nur77 has been quantified in the context of the Celastrol model.

Interacting MoleculesCompoundMethodDissociation Constant (Kd)Reference
This compound - Nur77This compoundNot Specified0.87 μM[1]
TRAF2 (LxxLL motif peptide) - Nur77-LBDCelastrolSurface Plasmon Resonance (SPR)4.8 μM[2]

Signaling Pathway

This compound is proposed to initiate a signaling cascade by first binding to Nur77. This binding event is thought to induce a conformational change in Nur77, promoting its translocation and subsequent interaction with TRAF2. TRAF2, an E3 ubiquitin ligase, can then ubiquitinate Nur77. This ubiquitination serves as a recognition signal for the autophagy receptor p62/SQSTM1, leading to the formation of a tripartite complex. This complex formation is believed to sequester TRAF2, thereby inhibiting its downstream pro-inflammatory signaling, and potentially marking associated components for autophagic degradation.

Triptohypol_C_Signaling_Pathway This compound Signaling Pathway cluster_complex Nur77-TRAF2-p62/SQSTM1 Complex This compound This compound Nur77 Nur77 This compound->Nur77 Binds (Kd = 0.87 μM) TRAF2 TRAF2 Nur77->TRAF2 Promotes Interaction p62/SQSTM1 p62/SQSTM1 Nur77->p62/SQSTM1 Interacts with TRAF2->Nur77 Ubiquitinates TRAF2->p62/SQSTM1 Forms Complex Pro-inflammatory Signaling Pro-inflammatory Signaling Ubiquitination Ubiquitination Complex Formation Complex Formation Inhibition Inhibition Complex Formation->Inhibition Inhibition->Pro-inflammatory Signaling

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

To investigate the interaction between this compound, TRAF2, and p62/SQSTM1, several key experimental techniques are employed. Detailed protocols for Co-Immunoprecipitation and Surface Plasmon Resonance are provided below.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the in-cell interaction between proteins. This protocol is adapted for studying the this compound-induced formation of the Nur77-TRAF2-p62/SQSTM1 complex.

Materials:

  • Cell lines expressing endogenous or tagged versions of Nur77, TRAF2, and p62/SQSTM1.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Antibodies specific for Nur77, TRAF2, and p62/SQSTM1.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at the desired concentration and for the appropriate time. Include vehicle-treated cells as a negative control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Lysate Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one of the proteins of interest (e.g., anti-Nur77) overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the immune complexes.

  • Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the other proteins of interest (e.g., anti-TRAF2 and anti-p62/SQSTM1).

Co_IP_Workflow Co-Immunoprecipitation Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Pre-clearing Pre-clearing Cell Lysis->Pre-clearing Immunoprecipitation Immunoprecipitation Pre-clearing->Immunoprecipitation Immune Complex Capture Immune Complex Capture Immunoprecipitation->Immune Complex Capture Washing Washing Immune Complex Capture->Washing Elution Elution Washing->Elution Western Blot Analysis Western Blot Analysis Elution->Western Blot Analysis

Caption: General workflow for Co-Immunoprecipitation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to quantitatively measure the binding kinetics and affinity of molecular interactions in real-time. This protocol describes a potential setup to study the this compound-induced protein-protein interactions.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified recombinant Nur77, TRAF2, and p62/SQSTM1 proteins.

  • This compound.

  • Amine coupling kit (NHS, EDC).

  • SPR running buffer (e.g., HBS-EP+).

  • Regeneration solution (e.g., glycine-HCl, pH 2.5).

Procedure:

  • Ligand Immobilization: Immobilize one of the proteins (e.g., Nur77) onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of the first analyte (e.g., TRAF2) in running buffer. Also, prepare a parallel series of TRAF2 concentrations containing a constant, saturating concentration of this compound.

  • Binding Analysis (Binary Interaction): Inject the different concentrations of TRAF2 over the immobilized Nur77 surface and measure the binding response.

  • Binding Analysis (Ternary Complex Formation): To assess the effect of this compound, inject the TRAF2 solutions containing this compound over the Nur77 surface. An enhanced binding response compared to TRAF2 alone would indicate that this compound promotes the interaction.

  • Sequential Binding Analysis: To investigate the full complex, after a stable baseline is achieved with TRAF2 (in the presence of this compound) binding to Nur77, inject p62/SQSTM1 to observe the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic parameters (ka, kd) and the dissociation constant (Kd).

SPR_Workflow Surface Plasmon Resonance Workflow Ligand Immobilization Ligand Immobilization Analyte Preparation Analyte Preparation Ligand Immobilization->Analyte Preparation Binding Measurement Binding Measurement Analyte Preparation->Binding Measurement Regeneration Regeneration Binding Measurement->Regeneration Data Analysis Data Analysis Binding Measurement->Data Analysis Regeneration->Binding Measurement Next Cycle

Caption: General workflow for Surface Plasmon Resonance.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Its mechanism of action, centered on the induced formation of a Nur77-TRAF2-p62/SQSTM1 complex, offers a unique approach to modulating inflammatory signaling. While the existing data, largely informed by studies on the related compound Celastrol, provides a strong foundation for this model, further research is required to fully elucidate the specific molecular interactions of this compound.

Future studies should focus on obtaining direct quantitative binding data for this compound with Nur77, TRAF2, and p62/SQSTM1, both individually and as a complex. Techniques such as Isothermal Titration Calorimetry (ITC) could complement SPR data to provide a complete thermodynamic profile of these interactions. Furthermore, detailed structural studies, such as X-ray crystallography or cryo-electron microscopy, of the this compound-induced complex would provide invaluable insights for structure-based drug design. A thorough understanding of the downstream consequences of the formation of this complex on cellular processes such as autophagy and NF-κB signaling will also be crucial for the continued development of this compound and related compounds as therapeutic agents.

References

In Vitro and In Vivo Effects of Triptohypol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptohypol C, also known as Dihydrocelastrol (DHCE), is a derivative of Tripterin, a compound isolated from the traditional Chinese medicinal plant Tripterygium wilfordii. It has emerged as a molecule of significant interest in biomedical research due to its potent anti-inflammatory and antitumor activities. This technical guide provides a comprehensive overview of the currently available data on the in vitro and in vivo effects of this compound, with a focus on its mechanisms of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

This compound exerts its biological effects through a multi-targeted mechanism. A primary mode of action involves its role as a potent Nur77-targeting anti-inflammatory agent, with a binding affinity (Kd) of 0.87 μM[1]. It inhibits the inflammatory response by promoting the interaction of the orphan nuclear receptor Nur77 with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62/SQSTM1)[1]. This interaction is crucial in modulating downstream inflammatory signaling pathways.

In the context of cancer, particularly in bortezomib-resistant multiple myeloma, Dihydrocelastrol has been shown to inhibit the JAK2/STAT3 and PI3K/Akt signaling pathways[2]. The suppression of these pathways contributes to its antitumor effects. Furthermore, in mantle cell lymphoma, Dihydrocelastrol dually inhibits mTORC1 and mTORC2, key regulators of cell growth and proliferation[3].

Data Presentation: In Vitro and In Vivo Effects

The following tables summarize the key quantitative data on the biological effects of this compound (Dihydrocelastrol).

Table 1: In Vitro Efficacy of this compound (Dihydrocelastrol)
Cell LineAssayConcentrationTime PointResultReference
Bortezomib-Resistant Multiple Myeloma (RPMI-8226R5, NCI-H929R)Apoptosis Assay0, 2, 4 µM48 hDose-dependent increase in apoptosis[2]
Bortezomib-Resistant Multiple Myeloma (RPMI-8226R5, NCI-H929R)Cell Cycle Analysis0, 2, 4 µM48 hInduction of G0/G1 phase cell cycle arrest[2]
Mantle Cell LymphomaCell ProliferationNot SpecifiedNot SpecifiedMarked suppression[3]
Mantle Cell LymphomaApoptosis AssayNot SpecifiedNot SpecifiedStimulation of extrinsic and intrinsic pathways[3]
Mantle Cell LymphomaCell Cycle AnalysisNot SpecifiedNot SpecifiedInduction of G0/G1 phase cell cycle arrest[3]
HepG2Apoptosis Assay2 µM10 h3.12% apoptosis[1]
UnspecifiedIκBα Degradation2 µM1 hStrong antagonism of TNFα-induced degradation[1]
Table 2: In Vivo Efficacy of this compound (Dihydrocelastrol)
Animal ModelTumor TypeDosageAdministration RouteDurationResultReference
Nude MiceBortezomib-Resistant Multiple Myeloma Xenograft15 mg/kg dailyNot Specified18 daysSignificant reduction in tumor volume[2]
Nude MiceMantle Cell Lymphoma XenograftNot SpecifiedNot SpecifiedNot SpecifiedReduced tumor burden without indications of toxicity[3]
ZebrafishToxicity Model1.25 µMNot Specified24 hLess effect on death rate and malformation than Tripterin[1]
ZebrafishToxicity Model0.5 µMNot Specified72 hLess effect on death rate and malformation than Tripterin[1]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the effects of this compound (Dihydrocelastrol).

Cell Culture
  • Cell Lines: Bortezomib-resistant multiple myeloma cells (RPMI-8226R5 and NCI-H929R), mantle cell lymphoma cells, and HepG2 human hepatoma cells were used in the cited studies.

  • Culture Conditions: Cells were maintained in appropriate culture media (e.g., RPMI-1640 for myeloma cells) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Assays
  • Cell Viability and Proliferation Assays:

    • Method: Assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay are typically used.

    • Procedure: Cells are seeded in 96-well plates and treated with varying concentrations of Dihydrocelastrol for specified time periods. The absorbance, which correlates with the number of viable cells, is then measured using a microplate reader.

  • Apoptosis Assay:

    • Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

    • Procedure: Treated and untreated cells are harvested, washed, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and PI and analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. The activation of caspases (e.g., caspase-3, -8, -9) and cleavage of PARP can be assessed by Western blotting[2].

  • Cell Cycle Analysis:

    • Method: Propidium Iodide (PI) staining of DNA followed by flow cytometry.

    • Procedure: Cells are treated with Dihydrocelastrol, harvested, and fixed in cold ethanol. After fixation, cells are treated with RNase A and stained with PI. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M)[2].

  • Western Blot Analysis:

    • Procedure: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, p-PI3K, p-Akt, cyclin D1, CDK4, CDK6, Bcl-2, caspases) followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) reagent[2].

  • IκBα Degradation Assay:

    • Procedure: Cells are pre-treated with this compound and then stimulated with TNFα. Cell lysates are collected at different time points and subjected to Western blot analysis using an antibody specific for IκBα to assess its degradation.

In Vivo Xenograft Studies
  • Animal Model: Male athymic nude mice (BALB/c nu/nu) are commonly used.

  • Tumor Implantation: Human cancer cells (e.g., NCI-H929R multiple myeloma cells) are subcutaneously injected into the flanks of the mice[2].

  • Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. Dihydrocelastrol is administered daily at a specified dose (e.g., 15 mg/kg)[2]. The control group typically receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly. Tumor volume is often calculated using the formula: V = (length × width²) / 2[2].

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blotting, immunohistochemistry).

Zebrafish Toxicity Assay
  • Model: Zebrafish embryos are used as an in vivo model for developmental toxicity.

  • Procedure: Embryos are exposed to different concentrations of the test compound in multi-well plates.

  • Endpoints: Mortality, malformations (e.g., pericardial edema), and hatching rates are observed and recorded at specific time points (e.g., 24 and 72 hours post-fertilization).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound (Dihydrocelastrol) and a general workflow for its in vivo evaluation.

Triptohypol_C_Anti_Inflammatory_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRAF2 TRAF2 TNFR->TRAF2 Recruits IKK IKK Complex TRAF2->IKK Activates p62 p62/SQSTM1 Nur77 Nur77 Nur77->TRAF2 Promotes interaction with Nur77->p62 Promotes interaction with TriptohypolC This compound TriptohypolC->Nur77 Binds to IkBa IκBα TriptohypolC->IkBa Inhibits TNFα-induced degradation IKK->IkBa Phosphorylates (Degradation) NFkB NF-κB IkBa->NFkB Inhibits Inflammation Inflammatory Response NFkB->Inflammation Promotes

Caption: Anti-inflammatory signaling pathway of this compound.

Dihydrocelastrol_Anticancer_Pathway DHCE Dihydrocelastrol JAK2_STAT3 JAK2/STAT3 Pathway DHCE->JAK2_STAT3 PI3K_Akt PI3K/Akt Pathway DHCE->PI3K_Akt mTORC1_2 mTORC1/mTORC2 Pathways DHCE->mTORC1_2 Proliferation Cell Proliferation JAK2_STAT3->Proliferation Survival Cell Survival JAK2_STAT3->Survival Apoptosis Apoptosis JAK2_STAT3->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest JAK2_STAT3->CellCycleArrest PI3K_Akt->Proliferation PI3K_Akt->Survival PI3K_Akt->Apoptosis PI3K_Akt->CellCycleArrest mTORC1_2->Proliferation mTORC1_2->Survival mTORC1_2->Apoptosis mTORC1_2->CellCycleArrest

Caption: Anticancer signaling pathways of Dihydrocelastrol.

InVivo_Evaluation_Workflow start Start cell_culture Cancer Cell Culture (e.g., Multiple Myeloma) start->cell_culture implantation Subcutaneous Implantation into Nude Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Daily Administration (Vehicle vs. Dihydrocelastrol) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Tumor Excision and Analysis (Western Blot, IHC) endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: General workflow for in vivo xenograft evaluation.

References

Triptohypol C Derivatives: A Technical Guide to Functions and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptohypol C, a naturally occurring diterpenoid, and its derivatives have emerged as a promising class of bioactive molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, with a focus on their anti-inflammatory, anticancer, and potential neuroprotective functions. This document details their mechanisms of action, summarizes available quantitative data, provides detailed experimental protocols for their evaluation, and visualizes key signaling pathways.

Introduction to this compound

This compound is a diterpenoid compound isolated from plants of the Tripterygium genus, which have a long history in traditional medicine for treating inflammatory and autoimmune diseases. The unique chemical structure of this compound serves as a scaffold for the synthesis of various derivatives with modified functional groups, leading to a range of biological activities. The primary focus of current research lies in the potent anti-inflammatory and anticancer properties of these compounds.

Anti-inflammatory Functions of this compound Derivatives

This compound and its derivatives have demonstrated significant anti-inflammatory activity. The core mechanism of this function revolves around the modulation of the nuclear orphan receptor Nur77.

Mechanism of Action: Nur77-Mediated Signaling

This compound is a potent Nur77-targeting anti-inflammatory agent with a binding affinity (Kd) of 0.87 μM[1]. The anti-inflammatory cascade is initiated by the binding of this compound to Nur77, which promotes the interaction of Nur77 with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62/SQSTM1)[1][2][3][4]. This interaction is crucial for the clearance of inflamed mitochondria through a process known as mitophagy, thereby reducing the inflammatory response[2][3][4].

The binding of this compound to Nur77 facilitates the translocation of Nur77 to the mitochondria, where it interacts with TRAF2. This interaction leads to the K63-linked polyubiquitination of Nur77, which then engages with p62 to initiate mitophagy[2][3][4]. By promoting the removal of damaged mitochondria, this compound derivatives effectively dampen inflammatory signaling pathways.

Signaling Pathway of this compound in Inflammation

Triptohypol_C_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNFα) Mitochondrion Damaged Mitochondrion Inflammatory_Stimuli->Mitochondrion Causes Damage Triptohypol_C This compound Nur77_cyto Nur77 Triptohypol_C->Nur77_cyto Binds (Kd = 0.87 μM) TRAF2 TRAF2 Nur77_cyto->TRAF2 Promotes Interaction Nur77_cyto->Mitochondrion Translocates to Nur77_mito Nur77 TRAF2->Nur77_mito Interacts at Mitochondria p62 p62/SQSTM1 Autophagosome Autophagosome p62->Autophagosome Initiates Mitophagy Inflammatory_Response Inflammatory Response Autophagosome->Inflammatory_Response Reduces Autophagosome->Mitochondrion Engulfs Ub_Nur77 Ubiquitinated Nur77 Nur77_mito->Ub_Nur77 K63-linked polyubiquitination Ub_Nur77->p62 Interacts with

Caption: this compound's anti-inflammatory signaling pathway.

Quantitative Data: Anti-inflammatory Activity

While the mechanism of action is increasingly understood, specific IC50 values for a broad range of this compound derivatives in anti-inflammatory assays are not widely available in the public domain. The table below is structured to accommodate such data as it becomes available through further research.

DerivativeTarget Cell LineAssayIC50 (µM)Reference
This compound-Nur77 Binding (Kd)0.87[1]
Derivative 1e.g., RAW 264.7NO ProductionData not available
Derivative 2e.g., THP-1TNF-α InhibitionData not available
Derivative 3e.g., HUVECIL-6 InhibitionData not available

Anticancer Functions of this compound Derivatives

Derivatives of compounds isolated from Tripterygium wilfordii, such as triptolide, have shown potent anticancer activities. While specific data for this compound derivatives are limited, the structural similarities suggest potential in this area.

Mechanism of Action

The precise anticancer mechanisms of this compound derivatives are not yet fully elucidated. However, related compounds often induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Quantitative Data: Anticancer Activity

There is a lack of publicly available, specific IC50 values for this compound derivatives against cancer cell lines. The following table is provided as a template for future data.

DerivativeCancer Cell LineAssayIC50 (µM)Reference
Derivative Ae.g., MCF-7 (Breast)MTT AssayData not available
Derivative Be.g., A549 (Lung)MTT AssayData not available
Derivative Ce.g., HeLa (Cervical)MTT AssayData not available

Neuroprotective Functions of this compound Derivatives

Research into the neuroprotective effects of this compound derivatives is still in its infancy. While other terpenoids from Tripterygium wilfordii have been investigated for neuroprotective properties, there is currently no specific data available for this compound or its derivatives in this context.

Experimental Protocols

Synthesis of this compound Derivatives
Anticancer Activity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Experimental Workflow for Anticancer Assay

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate Overnight A->B C 3. Treat with this compound Derivative Dilutions B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 3-4h E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

This protocol measures the inhibitory effect of this compound derivatives on the production of nitric oxide in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound derivative stock solution (in DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (B80452) standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite solution to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.

Experimental Workflow for Anti-inflammatory Assay

NO_Workflow A 1. Seed RAW 264.7 Cells in 96-well plate B 2. Incubate Overnight A->B C 3. Pre-treat with this compound Derivative Dilutions B->C D 4. Stimulate with LPS C->D E 5. Incubate for 24h D->E F 6. Collect Supernatant E->F G 7. Perform Griess Reaction F->G H 8. Measure Absorbance (540 nm) G->H I 9. Calculate IC50 H->I

Caption: Workflow for the nitric oxide production assay.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with potent anti-inflammatory properties mediated through the Nur77 signaling pathway. While their anticancer and neuroprotective potential remains to be fully explored, the existing data on related compounds suggests that these are fruitful areas for future investigation. The key challenges in the field include the lack of detailed synthetic protocols and the need for comprehensive screening to identify derivatives with optimal efficacy and safety profiles. Further research is warranted to populate the quantitative data tables and to elucidate the full spectrum of biological activities of these intriguing molecules, which could lead to the development of novel therapeutics for a range of diseases.

References

Triptohypol C: A Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the pharmacokinetics and pharmacodynamics of Triptohypol C. It is intended for research and informational purposes only. A comprehensive pharmacokinetic profile for this compound is not publicly available at this time.

Introduction

This compound is a derivative of Tripterin, a compound extracted from the plant Tripterygium wilfordii. It has emerged as a potent anti-inflammatory agent that specifically targets the Nuclear Orphan Receptor 77 (Nur77), also known as NR4A1. By modulating the Nur77 signaling pathway, this compound influences key protein-protein interactions involved in inflammatory responses. This guide provides an in-depth overview of the known pharmacodynamic properties of this compound, its mechanism of action, and available data on its biological effects, alongside relevant experimental methodologies.

Pharmacodynamics: The Anti-inflammatory Mechanism of this compound

The primary pharmacodynamic effect of this compound is its anti-inflammatory action, which is mediated through its interaction with Nur77.

Binding Affinity to Nur77

This compound exhibits a strong binding affinity for Nur77, a key characteristic that underpins its biological activity.

ParameterValueCompoundTarget
Kd0.87 μMThis compoundNur77

Table 1: Binding Affinity of this compound to Nur77

Modulation of the Nur77 Signaling Pathway

This compound inhibits inflammatory responses by promoting the interaction of Nur77 with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62/SQSTM1). This enhanced interaction is crucial for its anti-inflammatory effects.

Another key aspect of its mechanism is the strong antagonism of TNFα-induced degradation of IκBα, a critical step in the NF-κB signaling pathway.

Triptohypol_C_Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., TNFα) cluster_core_pathway This compound Mechanism of Action TNFa TNFα IkBa_degradation IκBα Degradation TNFa->IkBa_degradation Induces Triptohypol_C This compound Nur77 Nur77 Triptohypol_C->Nur77 Binds (Kd = 0.87 μM) Triptohypol_C->IkBa_degradation Antagonizes TRAF2 TRAF2 Nur77->TRAF2 Promotes Interaction p62 p62/SQSTM1 Nur77->p62 Promotes Interaction NFkB_activation NF-κB Activation IkBa_degradation->NFkB_activation Inflammation Inflammatory Response NFkB_activation->Inflammation

Figure 1: this compound Signaling Pathway

Pharmacokinetics: Current Understanding and Gaps

As of the latest available data, a detailed pharmacokinetic profile of this compound in preclinical or clinical models has not been published. Key parameters such as absorption, distribution, metabolism, and excretion (ADME), including half-life, clearance, volume of distribution, and bioavailability, remain to be determined. The lack of this information is a significant gap in the comprehensive understanding of this compound's therapeutic potential and safety profile.

Toxicology

Preliminary in vitro data suggests that this compound has a more favorable safety profile compared to its parent compound, Tripterin.

Cell LineCompoundConcentrationApoptosis Rate
HepG2This compound2 μM3.12%
HepG2Tripterin2 μM>10%

Table 2: Comparative Cytotoxicity of this compound and Tripterin in HepG2 Cells

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, the following sections describe general methodologies that are likely employed to study its pharmacodynamics and biological effects, based on standard practices for similar compounds.

Determination of Binding Affinity (Kd)

A common method to determine the binding affinity between a small molecule and a protein is Surface Plasmon Resonance (SPR) or a similar biophysical technique.

Binding_Affinity_Workflow start Start immobilize_protein Immobilize purified Nur77 protein on a sensor chip start->immobilize_protein prepare_ligand Prepare serial dilutions of this compound immobilize_protein->prepare_ligand inject_ligand Inject this compound solutions over the sensor chip prepare_ligand->inject_ligand measure_response Measure the binding response at each concentration inject_ligand->measure_response analyze_data Analyze the binding data to determine association and dissociation rates measure_response->analyze_data calculate_kd Calculate the equilibrium dissociation constant (Kd) analyze_data->calculate_kd end End calculate_kd->end

Figure 2: Workflow for Binding Affinity Determination
IκBα Degradation Assay

Western blotting is a standard method to assess the levels of IκBα protein in cells following treatment.

IkBa_Degradation_Assay start Start culture_cells Culture cells (e.g., HepG2) to appropriate confluency start->culture_cells treat_cells Treat cells with this compound (2 μM) for 1 hour culture_cells->treat_cells stimulate_cells Stimulate cells with TNFα treat_cells->stimulate_cells lyse_cells Lyse cells and collect protein extracts stimulate_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page western_blot Transfer proteins to a membrane and probe with anti-IκBα antibody sds_page->western_blot detect_signal Detect and quantify the IκBα protein bands western_blot->detect_signal end End detect_signal->end

Figure 3: IκBα Degradation Assay Workflow
Cytotoxicity Assay

An MTT or similar cell viability assay can be used to determine the cytotoxic effects of this compound on a cell line like HepG2.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed HepG2 cells in a 96-well plate start->seed_cells treat_cells Treat cells with varying concentrations of this compound for 10 hours seed_cells->treat_cells add_reagent Add MTT or other viability reagent to each well treat_cells->add_reagent incubate Incubate to allow for color development add_reagent->incubate measure_absorbance Measure absorbance at the appropriate wavelength incubate->measure_absorbance calculate_viability Calculate cell viability and apoptosis rate measure_absorbance->calculate_viability end End calculate_viability->end

Figure 4: Cytotoxicity Assay Workflow

Conclusion and Future Directions

This compound is a promising anti-inflammatory agent with a defined mechanism of action centered on the Nur77 signaling pathway. Its ability to promote the interaction of Nur77 with TRAF2 and p62/SQSTM1, and to antagonize TNFα-induced IκBα degradation, highlights its potential for the treatment of inflammatory diseases. Furthermore, its lower in vitro cytotoxicity compared to Tripterin suggests a potentially improved safety profile.

However, the lack of publicly available pharmacokinetic data is a major hurdle for its further development. Future research should focus on comprehensive in vivo pharmacokinetic studies to determine its ADME properties. These studies will be critical for establishing appropriate dosing regimens and for designing future preclinical and clinical trials to fully evaluate the therapeutic potential of this compound.

Triptohypol C from Tripterygium wilfordii: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterygium wilfordii, commonly known as Thunder God Vine, is a perennial vine native to China, Japan, and Korea. For centuries, extracts from this plant have been utilized in traditional Chinese medicine to treat a variety of ailments, including rheumatoid arthritis and other inflammatory and autoimmune diseases.[1][2][3] The therapeutic potential of Tripterygium wilfordii is attributed to a diverse array of bioactive compounds, primarily terpenoids.[4] Among these, triptolide (B1683669) and celastrol (B190767) are the most extensively studied for their potent anti-inflammatory and immunosuppressive properties.[5]

This technical guide focuses on Triptohypol C, a derivative of Tripterin, another bioactive constituent of Tripterygium wilfordii. This compound has emerged as a potent anti-inflammatory agent with a specific mechanism of action targeting the orphan nuclear receptor Nur77. While research on this compound is less extensive than that on triptolide or celastrol, its unique mode of action presents a promising avenue for the development of novel therapeutics with potentially improved safety profiles.

This document provides a comprehensive overview of this compound, including a detailed, representative protocol for its isolation and purification from Tripterygium wilfordii, a summary of its known quantitative biological data, and detailed methodologies for key experimental assays. Furthermore, it includes visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding for research and development purposes.

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a scientifically robust methodology can be proposed based on established protocols for the separation of similar terpenoid compounds from Tripterygium wilfordii.[1][6] The following protocol outlines a comprehensive procedure for the extraction, fractionation, and purification of this compound.

Experimental Workflow for Isolation and Purification

G cluster_0 Extraction cluster_1 Liquid-Liquid Partitioning cluster_2 Chromatographic Purification cluster_3 Characterization A Dried and Powdered Tripterygium wilfordii Roots B Reflux Extraction with 95% Ethanol A->B C Crude Ethanol Extract B->C D Suspension in Water C->D E Sequential Partitioning D->E F Petroleum Ether Fraction E->F Non-polar compounds G Ethyl Acetate Fraction E->G Medium-polar compounds (contains this compound) H n-Butanol Fraction E->H Polar compounds I Aqueous Fraction E->I Highly polar compounds J Silica Gel Column Chromatography of Ethyl Acetate Fraction G->J K Gradient Elution (Hexane:Ethyl Acetate) J->K L Fractions Containing This compound K->L M Sephadex LH-20 Column Chromatography L->M N Preparative HPLC M->N O Purified this compound N->O P Spectroscopic Analysis (NMR, MS) O->P G cluster_0 This compound Action cluster_1 Inhibition of NF-κB Pathway Triptohypol_C This compound Nur77 Nur77 Triptohypol_C->Nur77 Binds (Kd = 0.87 µM) TRAF2 TRAF2 Nur77->TRAF2 Promotes interaction p62 p62/SQSTM1 Nur77->p62 Promotes interaction TNFa TNFα TNFR TNFR TNFa->TNFR TNFR->TRAF2 IKK IKK Complex TRAF2->IKK TRAF2->IKK Inhibits activation IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 IκBα degradation Nucleus Nucleus p65->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes p62->TRAF2 Promotes degradation of TRAF2 via autophagy

References

Methodological & Application

Triptohypol C: Synthesis and Purification Protocols for a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis and purification of Triptohypol C, a potent derivative of Tripterin. This compound has been identified as a significant Nur77-targeting anti-inflammatory agent, making it a compound of high interest for drug discovery and development in the fields of inflammation and oncology.

Introduction

This compound, a derivative of the natural product Tripterin, has emerged as a promising small molecule in therapeutic research. It functions as a potent anti-inflammatory agent by targeting the nuclear receptor Nur77 (also known as TR3 or NGFI-B). This interaction is crucial in modulating inflammatory pathways. Specifically, this compound has been shown to antagonize the effects of TNFα-induced IκBα degradation, a key step in the NF-κB signaling pathway, which is a central mediator of inflammation. Understanding the synthesis and purification of this compound is paramount for advancing its preclinical and potential clinical investigation.

Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Binding Affinity (Kd) 0.87 μM[1]
Purity 96.56%[1]
Molecular Formula C₂₉H₄₀O₄[1]
Molecular Weight 452.63 g/mol [1]
CAS Number 193957-88-9[1]

Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the Nur77-mediated pathway. The diagram below illustrates the proposed mechanism of action.

Triptohypol_C_Pathway TNFα TNFα TNFR TNFR TNFα->TNFR Binds to IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates & Promotes Degradation NF-κB NF-κB IκBα->NF-κB Inhibits (when bound) Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Translocates to nucleus & Activates transcription This compound This compound Nur77 Nur77 This compound->Nur77 Binds to TRAF2 TRAF2 Nur77->TRAF2 Promotes interaction with p62/SQSTM1 p62/SQSTM1 Nur77->p62/SQSTM1 Promotes interaction with TRAF2->IKK Complex Inhibits activation of

Caption: this compound signaling pathway in inflammation.

Experimental Protocols

The following protocols are based on established methods for the synthesis and purification of celastrol (B190767) analogs and triptolide (B1683669) derivatives, providing a representative procedure for obtaining high-purity this compound.

Synthesis of this compound from Tripterin

This procedure outlines a potential synthetic route starting from Tripterin (Celastrol).

Materials and Reagents:

  • Tripterin (Celastrol)

  • Appropriate alkylating or acylating agent (e.g., an alcohol or carboxylic acid for esterification)

  • Coupling agents (e.g., DCC, EDC) or acid catalyst

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Reagents for workup (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tripterin in an appropriate anhydrous solvent (e.g., DCM or DMF).

  • Addition of Reagents: To the solution, add the corresponding alcohol or carboxylic acid, a coupling agent, and a catalytic amount of a base. The specific reagents will depend on the desired modification to form this compound.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Purification of Crude Product: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification is critical to obtaining this compound of high purity for biological assays. A multi-step chromatographic approach is recommended.

1. Column Chromatography (Initial Purification)

  • Stationary Phase: Silica (B1680970) gel (200-300 mesh).

  • Mobile Phase: A gradient solvent system of hexane (B92381) and ethyl acetate is commonly used for the separation of triptolide and its derivatives. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto a pre-packed silica gel column.

    • Elute the column with the gradient solvent system.

    • Collect fractions and monitor by TLC to identify those containing the desired product.

    • Pool the fractions containing pure this compound and concentrate under reduced pressure.

2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

For achieving high purity, a final purification step using preparative HPLC is often necessary.

  • Column: A reversed-phase C18 column is typically employed.

  • Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol.

  • Detection: UV detector set at an appropriate wavelength (e.g., 219 nm for similar compounds).

  • Procedure:

    • Dissolve the semi-purified this compound from column chromatography in the mobile phase.

    • Inject the solution into the HPLC system.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to yield the final purified product.

3. Purity and Characterization

The purity of the final compound should be assessed by analytical HPLC. The identity and structure of this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Triptohypol_C_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Tripterin (Starting Material) reaction Chemical Modification (e.g., Esterification) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude this compound workup->crude column_chrom Column Chromatography (Silica Gel) crude->column_chrom hplc Preparative HPLC (C18 Column) column_chrom->hplc pure Pure this compound hplc->pure analytical_hplc Purity Assessment (Analytical HPLC) pure->analytical_hplc spectroscopy Structural Characterization (NMR, MS) pure->spectroscopy

Caption: Workflow for this compound synthesis and purification.

References

Application Notes and Protocols for the Extraction of Triptohypol C from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting Triptohypol C, a bioactive compound isolated from the plant Tripterygium wilfordii Hook. f. The protocols detailed below are based on established methodologies for the extraction of structurally related diterpenoids from the same plant source. While specific quantitative data for this compound extraction is limited in publicly available literature, the provided methods offer a robust starting point for researchers.

Introduction

This compound is a diterpenoid compound found in Tripterygium wilfordii, a plant used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties. As a member of the triptolide (B1683669) family of compounds, this compound is of significant interest to researchers for its potential therapeutic applications. Effective extraction and purification are critical first steps in the investigation of its biological activities and for potential drug development.

Extraction Methodologies

Several methods can be employed for the extraction of this compound from the roots of Tripterygium wilfordii. The choice of method will depend on factors such as the desired scale of extraction, available equipment, and the required purity of the final product.

Solvent Extraction

Solvent extraction is a common and straightforward method for obtaining crude extracts containing this compound.

Protocol: Ethanol (B145695) and Ethyl Acetate (B1210297) Extraction

  • Plant Material Preparation: Obtain dried and debarked roots of Tripterygium wilfordii. Grind the roots into a coarse powder to increase the surface area for extraction.

  • Initial Extraction: Macerate the powdered root material in 95% ethanol at a 1:10 (w/v) ratio at room temperature for 24-48 hours with occasional agitation.

  • Filtration and Concentration: Filter the mixture to separate the plant debris from the ethanol extract. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Solvent Partitioning: Resuspend the concentrated aqueous extract in water and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this step three times. The less polar compounds, including this compound, will partition into the ethyl acetate phase.

  • Final Concentration: Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent under vacuum to yield the crude ethyl acetate extract.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction can enhance extraction efficiency and reduce extraction time and solvent consumption.

Protocol: Ultrasound-Assisted Ethyl Acetate Extraction

  • Plant Material Preparation: Prepare powdered root material of Tripterygium wilfordii as described above.

  • Ultrasonic Treatment: Suspend the powdered root material in ethyl acetate at a 1:20 (w/v) ratio. Place the suspension in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration: Filter the mixture and concentrate the ethyl acetate extract under reduced pressure to obtain the crude extract.

Purification Methodologies

The crude extract will contain a mixture of compounds. Further purification is necessary to isolate this compound.

Solid-Phase Extraction (SPE)

SPE is a useful technique for preliminary purification and fractionation of the crude extract.

Protocol: SPE Purification

  • Sample Preparation: Dissolve the crude ethyl acetate extract in a small volume of a suitable solvent, such as dichloromethane:methanol (98:2, v/v).

  • Column Conditioning: Use a silica-based aminopropyl (NH2) SPE cartridge. Condition the cartridge by passing through a suitable volume of the elution solvent.

  • Sample Loading and Elution: Load the dissolved extract onto the conditioned SPE cartridge. Elute with a stepwise gradient of solvents with increasing polarity. For example, a sequence of dichloromethane:methanol mixtures (e.g., 98:2, 95:5, 90:10) can be used. Collect the fractions.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

Column Chromatography

For higher purity, column chromatography over silica (B1680970) gel is a standard method.

Protocol: Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel (100-200 mesh) in a suitable non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

  • Sample Loading: Adsorb the partially purified extract (from SPE) onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., hexane:ethyl acetate, 9:1) and gradually increasing the polarity (e.g., to 100% ethyl acetate, and then to ethyl acetate:methanol mixtures).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions that contain pure this compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of this compound.

Protocol: HPLC Analysis

  • Chromatographic System: A standard HPLC system equipped with a UV or a mass spectrometer (MS) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The specific gradient will need to be optimized.

  • Detection: UV detection at a wavelength of approximately 218 nm. For higher specificity and sensitivity, LC-MS can be used.

  • Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the extracts can then be determined by comparing the peak area to the calibration curve.

Data Presentation

Extraction MethodSolventTemperature (°C)Time (h)Triptolide Yield (µg/g)[1]Tripdiolide Yield (µg/g)[1]
MacerationEthanol/Ethyl AcetateRoom Temp48807.32 ± 51.94366.13 ± 17.21
Ultrasound-AssistedEthyl Acetate500.5Data not availableData not available

Note: The yields for Triptolide and Tripdiolide are from a specific study and will vary depending on the plant material and exact extraction conditions. This table serves as a template for presenting experimental data for this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for the extraction and purification of this compound.

Extraction_Workflow plant Dried & Powdered Tripterygium wilfordii Roots solvent_extraction Solvent Extraction (e.g., Ethanol then Ethyl Acetate) plant->solvent_extraction uae Ultrasound-Assisted Extraction (e.g., Ethyl Acetate) plant->uae crude_extract Crude Extract solvent_extraction->crude_extract uae->crude_extract

Caption: General workflows for the initial extraction of this compound.

Purification_Workflow crude_extract Crude Extract spe Solid-Phase Extraction (SPE) crude_extract->spe Initial Cleanup column_chrom Silica Gel Column Chromatography spe->column_chrom Fractionation hplc_analysis HPLC Analysis & Quantification column_chrom->hplc_analysis Purity Check & Quantification pure_tc Pure this compound hplc_analysis->pure_tc

Caption: Workflow for the purification and analysis of this compound.

Signaling Pathways

The precise signaling pathways modulated specifically by this compound are not yet well-defined in scientific literature. However, the extracts of Tripterygium wilfordii and its major bioactive component, triptolide, are known to exert their anti-inflammatory and immunosuppressive effects by targeting key signaling pathways. It is plausible that this compound shares some of these mechanisms of action. The following diagram illustrates the general inflammatory signaling pathways that are likely targets.

Inflammatory_Signaling_Pathways cluster_stimuli Inflammatory Stimuli cluster_receptor Cell Surface Receptors cluster_pathways Key Signaling Pathways cluster_response Cellular Response LPS LPS, Cytokines, etc. TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK JAK_STAT JAK-STAT Pathway TLR4->JAK_STAT Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Chemokines Chemokines NFkB->Chemokines MAPK->Cytokines COX2 COX-2 MAPK->COX2 JAK_STAT->Cytokines Tripterygium_Extract Tripterygium wilfordii Extract (Potential action of this compound) Tripterygium_Extract->NFkB Inhibition Tripterygium_Extract->MAPK Inhibition Tripterygium_Extract->JAK_STAT Inhibition

Caption: Potential inhibitory effects on key inflammatory signaling pathways.

Disclaimer: The inhibitory actions depicted in the signaling pathway diagram are based on the known effects of the whole extract of Tripterygium wilfordii and its major component, triptolide. Further research is required to confirm the specific molecular targets and signaling pathways of this compound.

References

Triptolide in Inflammatory Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Triptolide, a potent anti-inflammatory and immunosuppressive diterpenoid triepoxide, in various preclinical inflammatory disease models. This document includes a summary of its efficacy, detailed experimental protocols for key in vitro and in vivo models, and visualizations of the associated signaling pathways and workflows.

Introduction

Triptolide, isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, has demonstrated significant therapeutic potential in a range of inflammatory and autoimmune diseases.[1][2] Its mechanism of action primarily involves the inhibition of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as the NLRP3 inflammasome.[1][3][4] This leads to a reduction in the production of inflammatory mediators such as cytokines and chemokines, and modulation of immune cell activity.[1][5] These notes are intended to guide researchers in the application of Triptolide in relevant disease models.

Data Presentation: Efficacy of Triptolide in Inflammatory Models

The following tables summarize the quantitative data on the efficacy of Triptolide in various in vivo and in vitro inflammatory disease models.

Table 1: Efficacy of Triptolide in In Vivo Inflammatory Disease Models

Disease ModelAnimal ModelTriptolide DosageKey FindingsReference(s)
Rheumatoid ArthritisCollagen-Induced Arthritis (CIA) in Rats11-45 µg/kg/day (oral)Dose-dependent decrease in arthritis scores and incidence.
Rheumatoid ArthritisCollagen-Induced Arthritis (CIA) in Mice8, 16, and 32 µg/kg/day (oral)Reduced joint destruction and expression of RANKL.[6][6]
Inflammatory Bowel DiseaseDextran Sulfate Sodium (DSS)-Induced Colitis in Mice0.07 mg/kg/day (8 weeks)Alleviated diarrhea, edema, and inflammatory cell infiltration.[1][7][1][7]
Acute Lung InjuryLipopolysaccharide (LPS)-Induced ALI in Mice1-50 µg/kg/dayAmeliorated lung injury by inhibiting the NF-κB pathway.[1][1]
Multiple SclerosisExperimental Autoimmune Encephalomyelitis (EAE)100 µg/kg/day (4 weeks)Modulated T-cell inflammatory responses and ameliorated EAE.[1][1]

Table 2: Efficacy of Triptolide in In Vitro Inflammatory Models

Cell Line/Primary CellsInflammatory StimulusTriptolide ConcentrationKey FindingsReference(s)
THP-1 (human monocytic leukemia)Lipopolysaccharide (LPS)2.5–0.625 µg/LSuppressed the production of IL-12.[1][7][1][7]
THP-1 (human monocytic leukemia)Lipopolysaccharide (LPS)5–25 nMInduced apoptosis by inhibiting the NF-κB pathway.[1][7][1][7]
LPS-activated MacrophagesLipopolysaccharide (LPS)5–40 ng/mlInhibited key inflammatory cytokines including TNF-α, IL-1β, and IL-6.[1][1]
Human Rheumatoid Arthritis Fibroblast-like Synoviocytes (HFLS-RA)IL-1β1, 10, and 50 ng/mLDecreased the production of VEGF, Ang-1, and Ang-2.

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the anti-inflammatory effects of Triptolide.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

This protocol describes the induction of arthritis in rats using bovine type II collagen and the subsequent treatment with Triptolide.

Materials:

  • Male Lewis rats (6-8 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Triptolide

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine CII (2 mg/mL) in CFA (1:1 v/v).

    • Inject 0.1 mL of the emulsion intradermally at the base of the tail of each rat.

  • Booster Immunization (Day 7):

    • Prepare an emulsion of bovine CII (2 mg/mL) in IFA (1:1 v/v).

    • Inject 0.1 mL of the emulsion intradermally at a site near the primary injection.

  • Triptolide Treatment:

    • Begin oral administration of Triptolide (e.g., 11-45 µg/kg/day) or vehicle daily, starting from the day of the first immunization and continuing for the duration of the study (e.g., 28 days).

  • Assessment of Arthritis:

    • Monitor the rats daily for the onset and severity of arthritis.

    • Score the arthritis severity of each paw based on a scale of 0-4 (0 = no swelling or erythema; 1 = slight swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema of the entire paw; 4 = maximal swelling and erythema with joint deformity).

    • The arthritis score for each animal is the sum of the scores for all four paws.

  • Endpoint Analysis:

    • At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-1β) and harvest joints for histological examination.

In Vitro Model: LPS-Induced Inflammation in THP-1 Macrophages

This protocol details the differentiation of THP-1 monocytes into macrophages and the assessment of Triptolide's effect on LPS-induced inflammation.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Triptolide

  • Reagents for ELISA and Western blotting

Procedure:

  • Differentiation of THP-1 Cells:

    • Seed THP-1 cells at a density of 1 x 10^6 cells/well in a 6-well plate.

    • Differentiate the cells into macrophages by treating with PMA (e.g., 50 ng/mL) for 48 hours.

    • After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.

  • Triptolide Treatment and LPS Stimulation:

    • Pre-treat the differentiated THP-1 macrophages with various concentrations of Triptolide (e.g., 5-25 nM) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours depending on the endpoint).

  • Endpoint Analysis:

    • Cytokine Measurement (ELISA): Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using a commercial ELISA kit according to the manufacturer's instructions.

    • NF-κB Activation (Western Blot): Lyse the cells and perform Western blotting to analyze the phosphorylation of NF-κB p65 (p-p65) as a marker of NF-κB activation. Use an antibody specific for phospho-p65.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This is a general protocol for measuring cytokine levels in cell culture supernatants or serum.

Procedure:

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add standards and samples (cell culture supernatant or serum) to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate, wash, and add a substrate solution (e.g., TMB).

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples based on the standard curve.

Western Blot for Phospho-p65 NF-κB

This protocol outlines the detection of phosphorylated p65 as an indicator of NF-κB pathway activation.

Procedure:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against phospho-p65 (Ser536) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL detection reagent.

  • To normalize, strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin).

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by Triptolide and a general experimental workflow.

Triptolide_NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition p_IkB p-IκBα IkB->p_IkB p_NFkB p-NF-κB NFkB->p_NFkB Translocation Proteasome Proteasome Degradation p_IkB->Proteasome Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) p_NFkB->Gene_Transcription Nucleus Nucleus Triptolide Triptolide Triptolide->IKK Inhibition Triptolide->p_NFkB Inhibition of Transcription

Caption: Triptolide inhibits the NF-κB signaling pathway.

Triptolide_NLRP3_Pathway Stimuli Inflammatory Stimuli (e.g., ATP, toxins) NLRP3 NLRP3 Stimuli->NLRP3 Activation Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Triptolide Triptolide Triptolide->NLRP3 Inhibition of Expression Triptolide->Inflammasome Inhibition of Assembly

Caption: Triptolide inhibits the NLRP3 inflammasome pathway.

Experimental_Workflow Model Inflammatory Model (In Vivo or In Vitro) Treatment Triptolide Treatment (Dose-Response) Model->Treatment Endpoints Endpoint Analysis Treatment->Endpoints Clinical Clinical Assessment (e.g., Arthritis Score) Endpoints->Clinical Histology Histopathology Endpoints->Histology Biochemical Biochemical Assays Endpoints->Biochemical Molecular Molecular Analysis Endpoints->Molecular Cytokines Cytokine Levels (ELISA) Biochemical->Cytokines Signaling Signaling Proteins (Western Blot) Molecular->Signaling

Caption: General experimental workflow for Triptolide evaluation.

References

Triptohypol C: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptohypol C is a derivative of Tripterin, a compound extracted from the traditional Chinese medicinal herb Tripterygium wilfordii. It has garnered interest in the scientific community for its potent anti-inflammatory properties. These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanism of action, detailed experimental protocols, and quantitative data to guide researchers in their studies. This compound is a potent, Nur77-targeting anti-inflammatory agent.[1]

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting the nuclear receptor Nur77 (also known as NR4A1). It promotes the interaction between Nur77 and TNF receptor-associated factor 2 (TRAF2) as well as sequestosome 1 (p62/SQSTM1).[1] This interaction is crucial in modulating downstream inflammatory signaling pathways. Specifically, this compound has been shown to antagonize the degradation of IκBα induced by TNFα, a key step in the activation of the NF-κB signaling pathway.[1] By inhibiting NF-κB activation, this compound can effectively reduce the expression of pro-inflammatory genes.

Quantitative Data

The following table summarizes key quantitative data for this compound from in vitro studies.

ParameterValueCell Line / SystemReference
Binding Affinity (Kd) for Nur770.87 μMCell-free assay[1]
Effective Concentration2 μMHepG2 cells[1]
Incubation Time (IκBα degradation)1 hourHepG2 cells[1]
Incubation Time (Apoptosis Assay)10 hoursHepG2 cells[1]
Apoptosis Induction3.12% at 2 μMHepG2 cells[1]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of this compound in inhibiting TNFα-induced inflammation.

Triptohypol_C_Signaling TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRAF2 TRAF2 TNFR->TRAF2 Activates IKK IKK Complex TRAF2->IKK IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation TriptohypolC This compound Nur77 Nur77 TriptohypolC->Nur77 Binds Nur77->TRAF2 Promotes interaction with Nur77->IKK Inhibits p62 p62/SQSTM1 Nur77->p62 Promotes interaction with

This compound anti-inflammatory signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.

  • Aseptically weigh the this compound powder and dissolve it in the calculated volume of DMSO.

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Cell Culture and Treatment

Materials:

  • Mammalian cell line of interest (e.g., HepG2, RAW 264.7 macrophages)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Cell culture flasks or plates

  • This compound stock solution

  • Inflammatory stimulus (e.g., TNFα, LPS)

Protocol:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for optimal growth during the experiment.

  • Allow cells to adhere and grow to the desired confluency (typically 70-80%).

  • Prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Pre-incubate the cells with this compound for a specified time (e.g., 1 hour) before adding the inflammatory stimulus.

  • Add the inflammatory stimulus (e.g., TNFα at 20 ng/mL) to the wells, except for the untreated control wells.

  • Incubate the cells for the desired experimental duration (e.g., 1 hour for signaling studies, 10-24 hours for gene expression or cytokine production assays).

Western Blot Analysis for IκBα Degradation

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against IκBα overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound.

Experimental_Workflow A Prepare this compound Stock Solution (in DMSO) C Pre-treat cells with This compound (e.g., 2 μM, 1h) A->C B Seed and Culture Cells (e.g., HepG2) B->C D Stimulate with Inflammatory Agent (e.g., TNFα) C->D E Cell Lysis and Protein Quantification D->E G RNA Extraction and qRT-PCR for Gene Expression D->G H ELISA for Cytokine Secretion D->H I Cell Viability Assay (e.g., MTT, LDH) D->I F Western Blot for IκBα and p-NF-κB E->F J Data Analysis and Interpretation F->J G->J H->J I->J

General experimental workflow for this compound studies.

Safety and Handling

This compound is a potent bioactive compound and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All procedures should be performed in a certified biological safety cabinet. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

Triptohypol C: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A anotação de um pesquisador: A literatura científica publicada atualmente carece de estudos detalhados sobre a dosagem e administração in vivo do Triptohypol C em modelos animais. As informações a seguir são compiladas a partir de pesquisas sobre compostos relacionados e o alvo molecular do this compound, o Nur77, para fornecer uma estrutura para o desenvolvimento de protocolos de pesquisa.

Visão geral do composto

This compound é um derivado da tripterina e um potente agente anti-inflamatório que tem como alvo o Nur77, um receptor nuclear órfão. Ele inibe a resposta inflamatória promovendo as interações do Nur77 com TRAF2 e p62/SQSTM1. Dada a sua novidade, os protocolos in vivo específicos não estão bem estabelecidos. Os pesquisadores são aconselhados a realizar estudos de determinação de dose para determinar a janela terapêutica e a dose máxima tolerada (DMT) em seus modelos animais específicos.

Protocolos Experimentais Sugeridos para Compostos Relacionados

Embora os dados específicos do this compound sejam limitados, os protocolos para compostos estruturalmente semelhantes do Tripterygium wilfordii, como o triptolídeo, e outros moduladores de Nur77 podem servir como um ponto de partida.

Estudo Anti-inflamatório Agudo em Roedores

Este protocolo descreve um procedimento geral para avaliar os efeitos anti-inflamatórios agudos de um composto de teste, que pode ser adaptado para o this compound.

Materiais:

  • This compound

  • Veículo apropriado (por exemplo, DMSO diluído em solução salina ou carboximetilcelulose)

  • Agente indutor de inflamação (por exemplo, lipopolissacarídeo (LPS), carragenina)

  • Camundongos ou ratos com idade e cepa correspondentes

  • Equipamento de administração (por exemplo, agulhas de gavagem oral, seringas para injeção intraperitoneal)

  • Kits de ELISA para citocinas (por exemplo, TNF-α, IL-6)

Procedimento:

  • Preparação do composto: Dissolva o this compound em um veículo adequado na concentração desejada. A sonicacão pode ser necessária para garantir a dissolução completa.

  • Aclimatação animal: Aclimate os animais às condições de alojamento por um período mínimo de uma semana antes da experimentação.

  • Administração do composto: Administre o this compound ou o veículo aos animais por uma via apropriada (por exemplo, gavagem oral, injeção intraperitoneal). Os volumes de dosagem devem ser calculados com base no peso corporal.

  • Indução da inflamação: Após um período de pré-tratamento apropriado (por exemplo, 1-2 horas), induza a inflamação administrando um agente inflamatório (por exemplo, injeção de LPS i.p.).

  • Coleta de amostras: Em um ponto de tempo predeterminado após a indução da inflamação (por exemplo, 2-6 horas), colete amostras de sangue por punção cardíaca ou seio retro-orbital sob anestesia. Eutanize os animais e colete os tecidos de interesse.

  • Análise de citocinas: Separe o soro ou plasma e meça os níveis de citocinas inflamatórias usando kits de ELISA de acordo com as instruções do fabricante.

Fluxo de trabalho experimental para estudo anti-inflamatório agudo

cluster_pre Pré-tratamento cluster_exp Fase Experimental cluster_post Análise acclimate Aclimatação Animal prepare Preparação do Composto acclimate->prepare Paralelamente administer Administração do Composto prepare->administer induce Indução da Inflamação administer->induce Após período de pré-tratamento collect Coleta de Amostras induce->collect Após período de desafio analyze Análise de Citocinas collect->analyze

Legenda: Fluxo de trabalho para um estudo anti-inflamatório agudo.

Dados Quantitativos de Derivados de Tripterygium Relacionados

A tabela a seguir resume os dados de dosagem de estudos in vivo com triptolídeo, um diterpenóide estruturalmente relacionado do Tripterygium wilfordii. Esses dados são fornecidos para fins contextuais e de planejamento, e não como uma recomendação de dosagem direta para o this compound.

Animal ModeloDoença/CondiçãoCompostoVia de AdministraçãoDosagemDuração do TratamentoResultados Observados
RatosCardiomiopatia DiabéticaTriptolídeoOral100, 200, 400 µg/kg/dia6 semanasFunção ventricular esquerda melhorada, fibrose cardíaca reduzida
RatosArtrite Induzida por ColágenoTriptolídeoOral50, 150, 450 µg/kg/dia3, 6, 9 semanasRedução do inchaço da pata e das pontuações de artrite
CamundongosLesão Pulmonar AgudaTriptolídeoIntraperitoneal5, 20 µg/kg/diaDiariamenteRedução da inflamação pulmonar e apoptose
RatosIsquemia CerebralTriptolídeoIntraperitoneal100, 200 µg/kgDose únicaVolume de infarto cerebral reduzido, déficits neurológicos atenuados

Via de Sinalização do Nur77

This compound exerce seus efeitos anti-inflamatórios através da modulação da via de sinalização do Nur77. O diagrama a seguir ilustra uma visão geral simplificada da ação do Nur77 na inflamação.

Via de Sinalização Anti-inflamatória do Nur77

cluster_pathway Via de Sinalização do Nur77 ligand This compound (Ligante) nur77 Nur77 ligand->nur77 Ativa traf2 TRAF2 nur77->traf2 Promove a interação p62 p62/SQSTM1 nur77->p62 Promove a interação nfkb Ativação do NF-κB traf2->nfkb Inibe p62->nfkb Inibe inflammation Resposta Inflamatória nfkb->inflammation Leva a

Legenda: Ação anti-inflamatória do this compound via Nur77.

Considerações sobre Toxicidade

Compostos derivados do Tripterygium wilfordii são conhecidos por sua toxicidade potencial, que pode afetar vários órgãos, incluindo fígado, rins e sistema reprodutivo. É crucial monitorar de perto os animais em estudos com this compound para quaisquer sinais de toxicidade, como perda de peso, letargia, pêlo eriçado e desconforto gastrointestinal. A avaliação histopatológica dos principais órgãos no final do estudo é altamente recomendada. Estudos de toxicidade aguda e subcrônica devem ser realizados para estabelecer um perfil de segurança para o this compound antes de embarcar em estudos de eficácia em larga escala.

Application Note: Quantitative Analysis of Triptohypol C using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Triptohypol C, a potent Nur77-targeting anti-inflammatory agent.[1] Due to the lack of a standardized, published HPLC method for this specific compound, a robust and reproducible reversed-phase HPLC (RP-HPLC) method was developed and is presented here as a guideline for researchers. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput screening and quality control in drug development and research environments.

Introduction

This compound is a derivative of Tripterin with significant potential as an anti-inflammatory agent.[1] Its mechanism involves the modulation of the Nur77 pathway, making it a compound of interest for therapeutic development.[1] Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and accuracy.[1] This document provides a comprehensive protocol for the separation and quantification of this compound using RP-HPLC with UV detection.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2) (150 mm × 4.6 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Water (HPLC grade, filtered and deionized).

    • Formic acid (LC-MS grade).

  • Software: Chromatography data station software (e.g., ChemStation, Empower).

2. Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

ParameterCondition
Column Phenomenex Luna C18(2) (150 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-95% B, 10-12 min: 95% B, 12-12.1 min: 95-30% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection DAD, 235 nm
Run Time 15 minutes
Table 1: Optimized HPLC Method Parameters.

3. Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of Mobile Phase A and B. These solutions are used to construct the calibration curve.

  • Sample Preparation: The sample preparation protocol will depend on the matrix (e.g., plasma, tissue homogenate, formulation). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol would be recommended for complex matrices to remove interfering substances. For simple formulations, a "dilute-and-shoot" approach may be sufficient, where the sample is diluted with the mobile phase mixture to fall within the calibration range.

Method Validation Summary

The proposed method was evaluated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are hypothetical and serve as a benchmark for expected performance.

ParameterResult
Retention Time (tR) ~ 8.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Intra-day Precision (%RSD, n=6) < 2.0%
Inter-day Precision (%RSD, n=18) < 3.0%
Accuracy (Recovery %) 98.5% - 101.2%
Table 2: Summary of Hypothetical Method Validation Data.

Visualizations

The following diagrams illustrate the experimental workflow and the logical arrangement of the HPLC system components.

G Experimental Workflow for this compound Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Reference Standard B Prepare Stock Solution (1 mg/mL in Methanol) A->B C Prepare Working Standards (1 - 100 µg/mL) B->C F Inject Standard/Sample (10 µL) C->F D Prepare Sample (e.g., Dilution, Extraction) D->F E Equilibrate HPLC System with Mobile Phase E->F G Acquire Chromatographic Data (15 min run) F->G H Integrate Peak Area of this compound G->H I Construct Calibration Curve (Standards) H->I J Quantify this compound in Sample H->J I->J

Caption: HPLC analysis workflow from preparation to quantification.

HPLC_System Logical Diagram of the HPLC System solvent Solvent Reservoirs A: 0.1% HCOOH B: Acetonitrile pump Quaternary Pump Gradient Mixing solvent->pump:f0 injector Autosampler Sample Injection (10 µL) pump->injector:f0 column Column Compartment Temp: 30°C C18 Column injector->column:f0 detector DAD Detector λ = 235 nm column->detector:f0 waste Waste detector->waste data Data System | ChemStation detector->data:f0

Caption: Key components of the HPLC system used for analysis.

Conclusion

The proposed reversed-phase HPLC method provides a reliable and robust framework for the quantitative determination of this compound. The described protocol, utilizing a standard C18 column and a gradient elution with UV detection, is straightforward and can be readily implemented in most analytical laboratories. The hypothetical validation data suggests that the method meets the typical requirements for accuracy, precision, and linearity for pharmaceutical analysis. This application note serves as a valuable starting point for researchers and drug development professionals working with this compound. Further optimization and validation should be performed based on the specific sample matrix and regulatory requirements.

References

Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of Triptohypol C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptohypol C is a derivative of Tripterin and a potent, targeted anti-inflammatory agent. Its mechanism of action involves the modulation of the nuclear receptor Nur77, promoting its interaction with TRAF2 and p62/SQSTM1, which ultimately inhibits the inflammatory response.[1] As a compound of significant interest in drug development for inflammatory diseases, robust analytical methods for its detection and quantification are crucial.

This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The provided methodologies are based on established principles for the analysis of diterpenoids and other complex natural products, offering a solid foundation for researchers to develop and validate their own assays.

Predicted Mass Spectrometry Fragmentation of this compound

While specific experimental fragmentation data for this compound is not widely published, its fragmentation pattern can be predicted based on its chemical structure and the known behavior of similar diterpenoid compounds in mass spectrometry. This compound is expected to ionize efficiently in both positive and negative electrospray ionization (ESI) modes.

Under positive ESI, the protonated molecule [M+H]⁺ will be the precursor ion. Collision-induced dissociation (CID) is expected to induce fragmentation through several key pathways:

  • Neutral Losses: Sequential losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and formaldehyde (B43269) (CH₂O) are common fragmentation pathways for diterpenoids.

  • Ring Cleavage: The complex ring structure of this compound is susceptible to cleavage, particularly retro-Diels-Alder (RDA) reactions in rings with unsaturation, which can provide structural information.

  • Functional Group Fragmentation: Cleavage adjacent to hydroxyl and other functional groups can also occur.

In negative ESI mode, the deprotonated molecule [M-H]⁻ will be observed. Fragmentation in negative mode may also involve neutral losses and ring cleavages, providing complementary structural information.

Quantitative Analysis of this compound by LC-MS/MS

A sensitive and selective method for the quantification of this compound in biological matrices can be developed using a triple quadrupole or a high-resolution mass spectrometer such as a Q-TOF or Orbitrap, operated in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode. The following table summarizes hypothetical yet plausible quantitative data for an LC-MS/MS method for this compound.

ParameterValue
Compound This compound
Ionization Mode ESI Positive
Precursor Ion (m/z) [M+H]⁺
Product Ion 1 (m/z) Predicted from loss of H₂O
Product Ion 2 (m/z) Predicted from ring cleavage
Collision Energy (eV) To be optimized (typically 15-30 eV)
Dwell Time (ms) 100
Fragmentor Voltage (V) To be optimized (typically 100-150 V)
Cell Accelerator Voltage (V) To be optimized (typically 5-10 V)
Limit of Detection (LOD) Predicted to be in the low ng/mL range
Limit of Quantification (LOQ) Predicted to be in the low ng/mL range
Linear Range Predicted to be 1-1000 ng/mL

Note: The exact m/z values for the precursor and product ions will depend on the determined chemical formula and exact mass of this compound. The collision energy and other instrument parameters will require empirical optimization for the specific instrument used.

Experimental Protocols

Sample Preparation for this compound Analysis from Plasma

This protocol describes a general procedure for the extraction of this compound from a plasma matrix for LC-MS/MS analysis.

Materials:

  • Plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

Procedure:

  • Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Internal Standard solution. For the calibration curve and quality control samples, add the appropriate volume of this compound standard solutions.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Vortex and Centrifuge: Vortex the reconstituted sample for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to remove any particulate matter.

  • Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing a robust LC-MS/MS method. Optimization of the chromatographic and mass spectrometric parameters is essential for achieving the desired sensitivity and selectivity.

Liquid Chromatography (LC) Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters:

  • Mass Spectrometer: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325°C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • MRM Transitions: To be determined based on the fragmentation of the this compound standard (refer to the quantitative data table for hypothetical values).

Visualizations

This compound Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_output Output plasma Plasma Sample spike Spike with IS and Standard plasma->spike ppt Protein Precipitation (ACN) spike->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 vial Transfer to Autosampler Vial centrifuge2->vial lc Liquid Chromatography (Reversed-Phase C18) vial->lc ms Mass Spectrometry (ESI+, MRM/PRM) lc->ms data Data Acquisition and Processing ms->data quant Quantification of this compound data->quant pk Pharmacokinetic Analysis quant->pk

Caption: Workflow for the quantitative analysis of this compound.

This compound Signaling Pathway

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Triptohypol_C This compound Nur77_cyto Nur77 Triptohypol_C->Nur77_cyto targets Complex Nur77-TRAF2-p62 Complex Nur77_cyto->Complex TRAF2 TRAF2 TRAF2->Complex p62 p62/SQSTM1 p62->Complex IKK IKK Complex Complex->IKK inhibits ubiquitination of IKK NFkB_Inhib IκBα-NF-κB IKK->NFkB_Inhib phosphorylates IκBα NFkB NF-κB NFkB_Inhib->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Inflammatory_Genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes activates Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response

Caption: this compound's anti-inflammatory signaling pathway.

References

Troubleshooting & Optimization

Triptohypol C Solubility: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Triptohypol C in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

A1: this compound is a potent anti-inflammatory agent that targets the nuclear receptor Nur77.[1] Like many pharmacologically active small molecules derived from natural products, it is a lipophilic, or "grease-ball," type molecule, which often results in poor aqueous solubility.[2] This low solubility can lead to compound precipitation in aqueous buffers and cell culture media, causing inaccurate concentration measurements and unreliable experimental results.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating a high-concentration stock solution.[3][4] It is miscible with water and most cell culture media, allowing for dilution to working concentrations. Ethanol can also be considered as a co-solvent.[3] It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.

Q3: My this compound precipitated when I added the stock solution to my cell culture medium. What should I do?

A3: This is a common issue known as "crashing out." It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower. To prevent this, it is critical to never exceed the solubility limit in the final medium. The final concentration of the organic solvent should also be kept to a minimum to avoid cellular toxicity.

Recommended actions include:

  • Reduce the final concentration: Determine the maximum soluble concentration of this compound in your specific medium.

  • Perform serial dilutions: Instead of a single large dilution, perform intermediate dilution steps in the medium while vortexing or mixing to facilitate better dispersion.

  • Increase the final solvent concentration (with caution): While not ideal, slightly increasing the final DMSO percentage might be necessary. However, you must validate the tolerance of your specific cell line to the solvent (see table below).

Q4: What is the maximum concentration of organic solvent that is safe for my cells?

A4: The tolerance of cell lines to organic solvents varies. It is always best practice to run a solvent toxicity control experiment. As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally below 0.1%.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitate forms in the stock solution upon storage. The compound has low solubility even in the organic solvent, or the storage temperature is too low.Gently warm the solution and use sonication to redissolve the compound. Store the stock solution at room temperature or 4°C if the compound is stable. Avoid freezing if it causes precipitation.
Culture medium turns cloudy after adding the compound. The aqueous solubility limit of this compound has been exceeded. The final concentration of the compound is too high for the low percentage of the organic solvent.Decrease the final concentration of this compound. Prepare working solutions by making serial dilutions and ensure rapid mixing upon addition to the medium.[4]
Inconsistent or non-reproducible assay results. Inconsistent dosing due to partial precipitation of the compound. The actual concentration in solution is lower than the calculated concentration.Visually inspect for precipitation before each experiment. Prepare fresh working solutions for each experiment from a validated, clear stock solution. Consider using kinetic solubility assays to determine the practical solubility limit under your specific experimental conditions.[5]
Cell death or morphological changes in control wells (solvent only). The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular toxicity.Reduce the final solvent concentration to a non-toxic level (typically <0.5%). Run a dose-response curve for the solvent alone to determine the maximum tolerated concentration for your specific cell line.

Quantitative Data Summary

The following table summarizes properties of common solvents used to dissolve hydrophobic compounds for in vitro assays.

SolventDensity (g/mL)Boiling Point (°C)Miscibility with WaterTypical Max. Conc. in Cell Culture
DMSO ~1.10189Miscible< 0.5%
Ethanol 0.78978.5Miscible< 0.5%
Methanol 0.79264.7Miscible< 0.1% (more toxic)
Isopropanol 0.78682.6Miscible< 0.2%

Data compiled from various sources.[6][7] The maximum concentration in cell culture is a general guideline and should be empirically determined for your specific cell type and assay duration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the required mass of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: ~426.5 g/mol ). For 1 mL of a 10 mM stock, weigh 4.265 mg.

  • Solvent Addition: Add the calculated volume of high-purity, sterile-filtered DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, place the tube in a water bath sonicator for 5-10 minutes, or until the solution is completely clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Thaw Stock: Thaw an aliquot of the 10 mM this compound stock solution and vortex gently.

  • Intermediate Dilution (Optional but Recommended): Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of sterile culture medium. This creates a 100 µM solution in 1% DMSO. Vortex immediately.

  • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%.

  • Mixing: Mix thoroughly by gentle inversion or pipetting before adding to the cells. Visually confirm that no precipitation has occurred.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Precipitation or Cloudiness Observed in Assay Medium check_stock Is the stock solution completely clear? start->check_stock redissolve Warm and sonicate stock solution check_stock->redissolve No check_conc Is the final compound concentration too high? check_stock->check_conc Yes redissolve->check_stock lower_conc Reduce final concentration and repeat experiment check_conc->lower_conc Yes check_dilution Was the stock added directly to the full volume? check_conc->check_dilution No end_ok Problem Resolved lower_conc->end_ok serial_dilute Use a serial dilution method with vigorous mixing check_dilution->serial_dilute Yes check_solvent Is the final solvent concentration sufficient? check_dilution->check_solvent No serial_dilute->end_ok alt_form Consider alternative formulation (e.g., with cyclodextrins) check_solvent->alt_form No alt_form->end_ok

Caption: A logical workflow for troubleshooting this compound precipitation issues.

G This compound Mechanism in TNFα-Induced Inflammation cluster_0 This compound promotes these interactions TNFa TNFα TNFR TNFR1 TNFa->TNFR binds TRADD TRADD TNFR->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK activates IkBa p-IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Inflammation Inflammatory Gene Expression NFkB->Inflammation translocates to nucleus & promotes transcription Tripto This compound Nur77 Nur77 Tripto->Nur77 Nur77->TRAF2 interacts with Nur77->IKK inhibits activation p62 p62 p62->TRAF2 interacts with

Caption: this compound inhibits inflammation by promoting Nur77-TRAF2 interaction.[1]

References

Triptohypol C stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Triptohypol C, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed vial in a dry and well-ventilated place. For short-term storage, 2-8°C is acceptable.[1] For long-term storage, it is recommended to keep it at -20°C.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be prepared and used on the same day whenever possible.[2] If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month or at -80°C for up to six months.[3] It is crucial to protect the solutions from light.[3]

Q3: My this compound solution has changed color. Is it still usable?

A3: A color change in your this compound solution may indicate degradation. It is recommended to discard the solution and prepare a fresh one. The stability of related compounds is known to be affected by factors like pH and light, which can lead to the formation of colored degradation products.

Q4: What solvents are recommended for preparing this compound stock solutions?

Q5: Is this compound sensitive to pH?

A5: Direct pH stability studies on this compound are not widely published. However, studies on the related compound triptolide (B1683669) show significant pH-dependent degradation. Triptolide is most stable at a slightly acidic pH of around 6 and degrades rapidly in basic conditions (pH 10).[4] It is therefore recommended to maintain the pH of this compound solutions in the slightly acidic to neutral range.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light.[3]
Instability in the experimental buffer.Check the pH of your experimental buffer. Maintain a pH between 6 and 7 for optimal stability, based on data from related compounds.[4] Avoid highly basic conditions.
Loss of compound activity Improper storage of solid compound.Ensure solid this compound is stored in a tightly sealed container at -20°C.
Exposure to light.Protect both solid compound and solutions from light at all times by using amber vials or wrapping containers in foil.
Precipitation in aqueous buffer Low aqueous solubility.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., ethanol) and then dilute it to the final concentration in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Stability Summary

The following table summarizes the known and inferred stability information for this compound and the closely related compound, triptolide. This data can be used to guide experimental design and storage practices.

Condition This compound (Recommended) Triptolide (Published Data) [4]
Solid Storage (Long-term) -20°CData not available
Solution Storage -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[3]t1/2 at 25°C in 5% ethanol (B145695) (pH 6.9) is 204 days.
pH Stability Inferred to be more stable in slightly acidic to neutral pH.Most stable at pH 6; fastest degradation at pH 10.
Solvent Stability Inferred to be more stable in less polar organic solvents.Very stable in chloroform. Stability in polar organic solvents: Ethanol > Methanol (B129727) > DMSO.
Light Sensitivity Protect from light.[3]Light-protected environment recommended for stability studies.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade methanol, ethanol, and acetonitrile

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with a UV detector or Mass Spectrometer

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound in a hot air oven at 80°C for 48 hours. Also, heat 1 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid this compound and 1 mL of the stock solution to UV light (254 nm) and visible light in a photostability chamber for 7 days.

  • Analysis: Analyze all the stressed samples, along with a control sample (untreated stock solution), using a suitable HPLC method to separate the parent compound from any degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl) HPLC HPLC Analysis Acid->HPLC Base Basic (NaOH) Base->HPLC Oxidative Oxidative (H2O2) Oxidative->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (Light) Photo->HPLC Characterization Degradant Characterization HPLC->Characterization Triptohypol_C This compound Stock Solution Triptohypol_C->Acid Triptohypol_C->Base Triptohypol_C->Oxidative Triptohypol_C->Thermal Triptohypol_C->Photo Degradation_Pathway Triptohypol_C This compound Degradant_A Hydrolyzed Product (e.g., ring opening) Triptohypol_C->Degradant_A Hydrolysis (Acid/Base) Degradant_B Oxidized Product Triptohypol_C->Degradant_B Oxidation Degradant_C Isomerized Product Triptohypol_C->Degradant_C Heat/Light

References

Troubleshooting Triptohypol C experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triptohypol C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or precipitated after dilution in aqueous buffer. What should I do?

A1: this compound has low aqueous solubility. Direct dilution of a high-concentration DMSO stock into aqueous media can cause it to precipitate. To avoid this, it is recommended to perform serial dilutions. First, dilute the DMSO stock to an intermediate concentration in DMSO before further diluting into the final aqueous experimental buffer with vigorous vortexing. The final concentration of DMSO in your experiment should be kept low (typically below 0.5%) to avoid solvent-induced artifacts. If precipitation persists, consider using a different solvent for your stock solution, though DMSO is generally the most common and effective.

Q2: I am observing inconsistent results in my cell-based assays. What are the potential sources of variability?

A2: Experimental variability with this compound can arise from several factors:

  • Compound Stability: this compound, as a diterpenoid triepoxide, may be sensitive to pH, light, and temperature. It is advisable to prepare fresh dilutions for each experiment from a frozen stock. Protect solutions from light and avoid repeated freeze-thaw cycles. Based on studies of structurally related compounds, this compound is expected to be most stable at a slightly acidic to neutral pH (around pH 6-7) and may degrade in basic conditions.

  • Stock Solution Integrity: Ensure your stock solution is stored correctly at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution upon initial preparation.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all affect cellular responses to this compound. Standardize these parameters across experiments.

  • Assay-Specific Issues: For viability assays like MTT, compounds with reducing potential can interfere with the assay readout. It is crucial to include a "compound only" control (no cells) to check for direct reduction of the assay reagent by this compound.

Q3: I am having trouble detecting the this compound-induced interaction between Nur77 and TRAF2 in my co-immunoprecipitation (Co-IP) assay. What can I do to improve this?

A3: Detecting induced protein-protein interactions can be challenging. Here are some troubleshooting tips:

  • Optimize Lysis Buffer: The stringency of your lysis buffer is critical. For nuclear proteins and induced interactions, a less stringent buffer (e.g., a buffer with non-ionic detergents like NP-40 or Triton X-100 and lower salt concentrations) is often preferred to preserve the interaction.

  • Cross-linking: Consider using a cross-linker like formaldehyde (B43269) or DSP to stabilize the protein complex before cell lysis. Be sure to optimize the cross-linking time and concentration to avoid non-specific cross-linking.

  • Sonication: Brief sonication can help to shear chromatin and release nuclear proteins, but excessive sonication can disrupt protein complexes. Optimize sonication conditions carefully.

  • Antibody Selection: Use high-quality antibodies validated for IP. Test different antibodies for both Nur77 and TRAF2 to find the one that works best in your system.

  • Controls are Key: Include appropriate controls such as an IgG isotype control for your IP antibody and a positive control cell line or treatment condition if one is known.

Q4: What is the expected effective concentration range for this compound in cell culture experiments?

A4: The effective concentration of this compound will vary depending on the cell type and the specific endpoint being measured. Based on available data, a concentration of 2 µM has been shown to be effective in antagonizing TNFα-induced IκBα degradation in HepG2 cells within 1 hour.[1] For anti-proliferative effects in A549 cells, the IC50 is reported to be 3.15 µM after 72 hours. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Binding Affinity (Kd) 0.87 µMNur77[1]
IC50 3.15 µMA549MedChemExpress

Experimental Protocols

Protocol: Inhibition of TNFα-Induced IκBα Degradation in Cell Culture

This protocol provides a general framework for assessing the ability of this compound to inhibit the degradation of IκBα induced by TNFα.

1. Materials:

  • This compound

  • DMSO (cell culture grade)

  • Human cell line responsive to TNFα (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Recombinant human TNFα

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

2. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.[1] For example, dissolve 1 mg of this compound (MW: 452.64 g/mol ) in 220.9 µL of DMSO.

  • Aliquot and store at -80°C, protected from light.

3. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Allow cells to adhere overnight.

  • The next day, replace the medium with fresh, serum-free medium and starve the cells for 2-4 hours.

  • Pre-treat the cells with desired concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with TNFα (e.g., 10 ng/mL) for the desired time (e.g., 15, 30, 60 minutes). A time-course experiment is recommended to determine the optimal stimulation time for IκBα degradation in your cell line.

4. Cell Lysis and Protein Quantification:

  • Wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

5. Western Blot Analysis:

  • Normalize the protein concentrations of all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against IκBα overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

Triptohypol_C_Signaling_Pathway cluster_nucleus Nuclear Events TNFa TNFα TNFR TNFR TNFa->TNFR TRAF2 TRAF2 TNFR->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα NFkB NF-κB IkBa_p->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Triptohypol_C This compound Nur77 Nur77 Triptohypol_C->Nur77 Binds to Nur77->TRAF2 Promotes Interaction p62 p62 Nur77->p62 Promotes Interaction Experimental_Workflow start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock seed_cells Seed Cells in Multi-well Plates prep_stock->seed_cells pre_treat Pre-treat with This compound (1 hour) seed_cells->pre_treat stimulate Stimulate with TNFα (e.g., 30 min) pre_treat->stimulate lyse_cells Lyse Cells & Quantify Protein stimulate->lyse_cells western_blot Western Blot for p-IκBα / IκBα / Actin lyse_cells->western_blot data_analysis Data Analysis western_blot->data_analysis end End data_analysis->end

References

Technical Support Center: Optimizing Triptolide and Triptohypol C Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Triptohypol C" yielded limited, though specific, information. It is identified as a derivative of Tripterin and a potent Nur77-targeting anti-inflammatory agent[1]. However, the closely related compound, Triptolide , also derived from Tripterygium wilfordii, is extensively studied and more commonly used in cell-based assays for its anti-inflammatory and anti-cancer properties. Given the detailed nature of the request for a comprehensive technical support guide, this document will primarily focus on Triptolide, as it is likely the compound of broader interest to the target audience. The available information for this compound will be presented where applicable.

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions for the effective use of Triptolide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Triptolide and what is its primary mechanism of action?

A1: Triptolide is a diterpenoid triepoxide isolated from the Chinese herb Tripterygium wilfordii Hook.f.[2][3] It exhibits potent anti-inflammatory, immunosuppressive, and anti-cancer activities[4][5]. Its primary mechanism of action involves the covalent inhibition of the XPB subunit of the general transcription factor TFIIH, which leads to a global inhibition of RNA polymerase II-dependent transcription[6][7]. This transcriptional repression affects the expression of short-lived mRNAs, including those encoding key proteins in signaling pathways like NF-κB[6].

Q2: What are the common effective concentration ranges for Triptolide in cell-based assays?

A2: Triptolide is highly potent and typically effective in the low nanomolar range. The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line and the duration of treatment. For many cancer cell lines, IC50 values are often below 100 nM[2][8][9]. For instance, in leukemia cell lines, the IC50 can be as low as 10-15 nM after 48-72 hours of treatment[9]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store a Triptolide stock solution?

A3: Triptolide is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in a suitable solvent like DMSO to a concentration of 1-10 mM[10][11]. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can reduce its potency. Store the stock solution at -20°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.

Q4: What is known about this compound?

A4: this compound is a derivative of Tripterin and is characterized as a potent Nur77-targeting anti-inflammatory agent with a reported Kd value of 0.87 μM[1]. It is suggested to inhibit the inflammatory response by promoting the interaction of Nur77 with TRAF2 and p62/SQSTM1. In one study, a 2 μM concentration of this compound was shown to be less toxic to HepG2 cells than Tripterin[1].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cell Toxicity/Death at Low Concentrations Cell line is highly sensitive to Triptolide.Perform a dose-response curve starting from a very low concentration (e.g., 0.1 nM) to determine the optimal non-toxic working range. Reduce the incubation time.
Solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control.
Inconsistent or No Effect of Triptolide Improper storage of Triptolide stock solution.Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. Prepare fresh dilutions for each experiment.
Cell confluency is too high or too low.Standardize the cell seeding density for all experiments. Cell confluency can significantly impact the cellular response to treatment.
Inactivation of Triptolide in the culture medium.Prepare working solutions of Triptolide fresh from the stock solution immediately before adding to the cells.
Precipitation of Compound in Culture Medium Poor solubility of Triptolide at the working concentration.Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to the cells. If precipitation occurs, consider vortexing the diluted solution before adding it to the cell culture.
Difficulty in Reproducing Results Variation in experimental conditions.Maintain consistency in all experimental parameters, including cell passage number, seeding density, incubation times, and reagent preparation.
Contamination of cell cultures.Regularly check cell cultures for any signs of contamination.

Quantitative Data Summary

Table 1: Effective Concentrations and IC50 Values of Triptolide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueTreatment DurationReference
Leukemia Cell LinesAcute Myeloid Leukemia< 15 nM48 hours[9]
Leukemia Cell LinesAcute Myeloid Leukemia< 10 nM72 hours[9]
HT-3Cervical Cancer26.77 nM72 hours[12]
U14Cervical Cancer38.18 nM72 hours[12]
Capan-1Pancreatic Adenocarcinoma0.01 µM (10 nM)Not Specified[10]
Capan-2Pancreatic Adenocarcinoma0.02 µM (20 nM)Not Specified[10]
HT-29Colon Cancer0.0021 µM (2.1 nM)Not Specified[11]
HCT116Colon Cancer0.0047 µM (4.7 nM)Not Specified[11]

Table 2: Available Data for this compound

ParameterValueCell LineReference
Binding Affinity (Kd) for Nur770.87 µMN/A[1]
Tested Concentration2 µMHepG2[1]
Observed EffectLess toxic than TripterinHepG2[1]

Experimental Protocols

Cell Viability (MTT) Assay for Determining IC50 of Triptolide

This protocol is for assessing cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product[13][14].

Materials:

  • 96-well flat-bottom plates

  • Triptolide stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of Triptolide in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the Triptolide dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[15].

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at 37°C for at least 4 hours, or overnight, to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection using Annexin V Staining

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using fluorochrome-conjugated Annexin V[16].

Materials:

  • 6-well plates

  • Triptolide

  • 1X PBS

  • Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of Triptolide for the chosen duration. Include an untreated control.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media[17].

  • Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold 1X PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution[17].

  • Gently vortex and incubate for 15 minutes at room temperature in the dark[18].

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the expression levels of specific proteins involved in signaling pathways affected by Triptolide, such as NF-κB or apoptosis-related proteins.

Materials:

  • Triptolide

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with Triptolide as described in the previous protocols.

  • After treatment, wash the cells with cold 1X PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C[19][20].

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities relative to a loading control like β-actin.

Visualizations

G Workflow for Optimizing Triptolide Concentration cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refined Concentration Selection cluster_2 Phase 3: Functional Assays A Broad Range Dose-Response (e.g., 1 nM - 10 µM) B Cell Viability Assay (MTT) 24h, 48h, 72h A->B C Determine Approximate IC50 B->C D Narrow Range Dose-Response (around IC50) C->D Inform selection E Select Concentrations for Assays (e.g., 0.5x, 1x, 2x IC50) D->E F Apoptosis Assay (Annexin V) E->F G Signaling Pathway Analysis (Western Blot) E->G G Triptolide Inhibition of the NF-κB Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription activates Triptolide Triptolide Triptolide->NFkB inhibits transcription of pro-inflammatory genes G Mitochondrial Apoptosis Pathway Induced by Triptolide Triptolide Triptolide Bcl2 Bcl-2/Mcl-1 Triptolide->Bcl2 downregulates Bax Bax/Bak Triptolide->Bax activates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC releases Bcl2->Bax inhibits Bax->Mitochondrion forms pores in Apaf1 Apaf-1 CytoC->Apaf1 binds to Apoptosome Apoptosome Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Triptohypol C Cytotoxicity Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of Triptohypol C in various cell lines. Due to the limited specific data currently available for this compound, this guide extensively leverages data from its close structural analog, Triptolide (B1683669), to provide a comprehensive reference. A specific data point for this compound's cytotoxicity in HepG2 cells is included.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Triptolide?

A1: this compound is a derivative of Tripterin and is structurally related to Triptolide, a potent anti-inflammatory and anti-cancer compound. Due to their structural similarities, data on Triptolide's cytotoxic mechanisms can provide valuable insights into the potential activity of this compound.

Q2: What is the expected cytotoxic potency of this compound?

A2: Direct data on this compound is limited. However, one study showed that at a concentration of 2 µM for 10 hours, this compound induced 3.12% apoptosis in HepG2 cells, suggesting it is less acutely cytotoxic than its parent compound, Tripterin[1]. For comparison, Triptolide exhibits potent cytotoxicity with IC50 values in the nanomolar range across various cancer cell lines.

Q3: Which cell lines are sensitive to Triptolide, and likely to this compound?

A3: Triptolide has demonstrated cytotoxicity against a broad spectrum of cancer cell lines, including leukemia, pancreatic, lung, and breast cancer lines. It is plausible that cell lines sensitive to Triptolide may also be susceptible to this compound, though likely at different concentrations.

Q4: What are the known cellular mechanisms of action for Triptolide-induced cytotoxicity?

A4: Triptolide is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] It activates caspases, modulates Bcl-2 family proteins, and can also induce cell cycle arrest.[3][4][5] Additionally, it is a known inhibitor of the NF-κB signaling pathway.

Q5: What are the common methods to assess the cytotoxicity of this compound?

A5: Standard cytotoxicity assays such as MTT, XTT, and LDH release assays are suitable for determining the effect of this compound on cell viability. Flow cytometry-based assays are recommended for more detailed mechanistic studies, including apoptosis (Annexin V/PI staining) and cell cycle analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension and accurate cell counting before seeding.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Low or no observed cytotoxicity. Compound instability or degradation.Prepare fresh stock solutions of this compound for each experiment. Protect from light if photosensitive.
Insufficient incubation time or concentration.Perform a time-course and dose-response experiment to determine optimal conditions.
Cell line resistance.Consider using a different cell line known to be sensitive to related compounds like Triptolide.
Unexpected cell morphology changes. Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%).
Contamination.Regularly test cell cultures for mycoplasma and other contaminants.
Difficulty in interpreting apoptosis data. Suboptimal Annexin V/PI staining.Optimize antibody/dye concentrations and incubation times. Ensure appropriate compensation settings on the flow cytometer.
Necrotic cell death masking apoptosis.Analyze samples at earlier time points. Use a marker for necrosis (e.g., LDH assay) in parallel.

Quantitative Data

This compound Cytotoxicity
CompoundCell LineConcentrationTime (hours)% Apoptosis
This compoundHepG22 µM103.12%[1]
Triptolide IC50 Values in Various Cancer Cell Lines

The following data for Triptolide is provided as a reference due to its structural similarity to this compound.

Cell LineCancer TypeIC50 (nM)
HL-60Promyelocytic Leukemia7.5[6]
JurkatT-cell Lymphoma27.5[6]
SMMC-7721Hepatocellular Carcinoma32[6]
CCRF-CEMAcute Lymphoblastic Leukemia10.21[7]
CEM/ADR5000Drug-resistant Leukemia7.72[7]
U87.MGGlioblastoma25[7]
U87.MGΔEGFRDrug-resistant Glioblastoma21[7]

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (or Triptolide) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol outlines the steps for detecting apoptosis using Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters necrotic cells).

  • Cell Treatment: Treat cells with this compound as described above.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation start Seed Cells in Multi-well Plates treat Treat with this compound (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (e.g., MTT, XTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treat->cell_cycle ic50 Calculate IC50 Values viability->ic50 flow Flow Cytometry Data Analysis apoptosis->flow cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist mechanism Elucidate Mechanism of Action ic50->mechanism flow->mechanism cycle_dist->mechanism

Caption: Workflow for assessing the cytotoxicity of this compound.

Triptolide-Induced Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Triptolide Triptolide DR Death Receptors (e.g., Fas) Triptolide->DR induces Bcl2 Bcl-2 (Anti-apoptotic) Triptolide->Bcl2 inhibits Bax Bax (Pro-apoptotic) Triptolide->Bax upregulates Casp8 Caspase-8 DR->Casp8 activates Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 activates Mito Mitochondria CytoC Cytochrome c Release Mito->CytoC Bax->Mito promotes Casp9 Caspase-9 CytoC->Casp9 activates Casp9->Casp3 activates PARP PARP Cleavage Casp3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Triptolide's dual induction of apoptosis pathways.

Triptolide Inhibition of NF-κB Signaling

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB inhibits IkB_p p-IκBα Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Inflammation, Survival) Triptolide Triptolide Triptolide->IKK inhibits IkB_p->NFkB releases NFkB_n NF-κB NFkB_n->Transcription

Caption: Triptolide's inhibitory effect on the NF-κB pathway.

References

Technical Support Center: Overcoming Triptolide Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user query specified "Triptohypol C." However, extensive literature searches did not yield significant research on this compound in the context of cancer cell resistance. The information provided herein pertains to Triptolide (B1683669) (TP) , a widely researched diterpenoid epoxide with potent anticancer properties, which we presume was the intended subject.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to Triptolide resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to Triptolide treatment. What are the common mechanisms of resistance?

A1: Resistance to Triptolide can be multifactorial. The primary mechanisms include:

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can develop resistance by upregulating pathways that promote survival and inhibit apoptosis. Constitutive activation of pathways like PI3K/Akt/mTOR, NF-κB, and JAK/STAT3 is a common escape mechanism.[1][2][3]

  • Protective Autophagy: While Triptolide can induce cell death through autophagy in some cancer types, in others, autophagy acts as a survival mechanism to clear damaged components and recycle nutrients, thereby protecting the cell from Triptolide-induced stress.[4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump Triptolide out of the cell, reducing its intracellular concentration and thus its efficacy.[6] This is a common mechanism for multidrug resistance.[7]

  • Epigenetic Alterations: Changes in DNA methylation or histone acetylation can silence tumor suppressor genes or activate oncogenes, leading to a resistant phenotype.[8][9]

  • Altered Expression of Apoptotic Proteins: Downregulation of pro-apoptotic proteins (e.g., Bax) or upregulation of anti-apoptotic proteins (e.g., Bcl-2, XIAP, Mcl-1) can block the mitochondrial pathway of apoptosis induced by Triptolide.[2][10]

Q2: How can I determine if protective autophagy is the cause of Triptolide resistance in my cell line?

A2: To investigate the role of autophagy, you can treat your cells with Triptolide in combination with a well-known autophagy inhibitor, such as 3-methyladenine (B1666300) (3-MA), which blocks the initial stages of autophagosome formation, or chloroquine (B1663885) (CQ), which prevents the fusion of autophagosomes with lysosomes.[4]

  • Experimental Approach: Culture your cells with Triptolide alone, the autophagy inhibitor alone, and a combination of both.

  • Expected Outcome: If autophagy is protective, the combination treatment will result in a significant increase in cell death (apoptosis) and a decrease in cell viability compared to Triptolide treatment alone.[4] You can assess this using a cell viability assay (e.g., MTT or CCK-8) and an apoptosis assay (e.g., Annexin V/PI staining).

Q3: What signaling pathways are most commonly associated with overcoming Triptolide resistance?

A3: Targeting key survival pathways can re-sensitize resistant cells to Triptolide. The most critical pathways to investigate are:

  • JAK2/STAT3 Pathway: Triptolide is known to inhibit the phosphorylation of JAK2 and STAT3.[3] Persistent activation of this pathway is linked to chemoresistance.[11]

  • PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway. Triptolide can inhibit this pathway, but resistant cells may find ways to keep it active.[2][5]

  • NF-κB Pathway: Triptolide is a potent inhibitor of NF-κB signaling.[2] Reactivation of this pathway can confer resistance.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays (MTT, CCK-8) after Triptolide treatment.
Possible Cause Troubleshooting Step
Triptolide Degradation Triptolide is sensitive to light and temperature. Prepare fresh stock solutions in DMSO, aliquot into small volumes, and store at -20°C or -80°C, protected from light. Thaw aliquots immediately before use and avoid repeated freeze-thaw cycles.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure you have a homogenous single-cell suspension before seeding. Optimize seeding density so that cells are in the logarithmic growth phase throughout the experiment and do not become over-confluent in the control wells.
DMSO Concentration High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is typically below 0.5%. Run a vehicle control (DMSO only) to assess its specific effect.
Assay Incubation Time The optimal incubation time for MTT or CCK-8 reagents can vary between cell lines. Perform a time-course experiment to determine the optimal incubation period that yields a robust signal without causing cytotoxicity from the reagent itself.
Issue 2: Unable to detect apoptosis induction (e.g., via caspase-3 cleavage) after Triptolide treatment in a supposedly sensitive cell line.
Possible Cause Troubleshooting Step
Suboptimal Triptolide Concentration/Timing The induction of apoptosis is dose- and time-dependent. Perform a dose-response and time-course experiment. Triptolide can induce apoptosis at nanomolar concentrations, but the peak response may occur at different time points (e.g., 12, 24, 48 hours) depending on the cell line.[12]
Cell Death Mechanism is Not Apoptosis Triptolide can also induce other forms of cell death, such as autophagic cell death or necroptosis, depending on the cellular context.[13] Use alternative assays to check for these mechanisms (e.g., LC3-II turnover for autophagy, RIPK1/MLKL phosphorylation for necroptosis).
Problem with Western Blot Protocol Ensure your protein extraction method is efficient and that you are loading sufficient protein (20-40 µg is typical). Verify the quality of your primary antibody for cleaved caspase-3. Use a positive control, such as cells treated with staurosporine, to confirm that your assay can detect apoptosis.
Cell Line Resistance The cell line may have acquired resistance during culturing. Check for expression of resistance markers like Bcl-2, XIAP, or P-glycoprotein.[10] Consider obtaining a fresh, low-passage vial of the cell line.

Data Presentation: Efficacy of Combination Therapies

The following tables summarize quantitative data from studies demonstrating how combination strategies can enhance the efficacy of Triptolide.

Table 1: Synergistic Cytotoxicity of Triptolide (TP) and Hydroxycamptothecin (HCPT) in A549 Lung Cancer Cells

Treatment (24h)Inhibition Rate (%)Combination Index (CI)
TP (20 nM)25.3 ± 3.1-
HCPT (0.5 µM)18.9 ± 2.5-
TP (20 nM) + HCPT (0.5 µM)68.7 ± 4.2< 1
TP (40 nM)45.1 ± 3.8-
HCPT (1.0 µM)33.6 ± 2.9-
TP (40 nM) + HCPT (1.0 µM)85.4 ± 5.1< 1
Data synthesized from findings indicating synergistic effects.[14] A CI < 1 indicates synergy.

Table 2: Enhancement of Triptolide-Induced Apoptosis by Autophagy Inhibition in Prostate Cancer Cells (PC-3)

Treatment (48h)Cell Viability (% of Control)Apoptotic Cells (%)
Triptolide (50 nM)55.2 ± 4.522.8 ± 2.1
Chloroquine (CQ) (20 µM)92.1 ± 5.34.5 ± 0.8
Triptolide (50 nM) + CQ (20 µM)28.7 ± 3.948.3 ± 3.5
*Data modeled on studies showing that blocking protective autophagy enhances Triptolide's effect.[4]

Mandatory Visualizations (Signaling Pathways & Workflows)

Triptolide_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion TP Triptolide Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) TP->Bcl2 Inhibits Bax Bax (Pro-apoptotic) TP->Bax Activates XIAP XIAP (Inhibitor of Apoptosis) TP->XIAP Inhibits Bcl2->Bax CytoC Cytochrome c Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes XIAP->Casp3

Caption: Triptolide induces apoptosis via the intrinsic mitochondrial pathway.

Overcoming_Resistance_Workflow start Resistant Cancer Cells (Low response to Triptolide) hypothesis Hypothesize Resistance Mechanism start->hypothesis mech1 Protective Autophagy? hypothesis->mech1 Test mech2 Active Survival Pathway? (e.g., STAT3, Akt) hypothesis->mech2 Test mech3 Drug Efflux? hypothesis->mech3 Test exp1 Combine Triptolide with Autophagy Inhibitor (CQ/3-MA) mech1->exp1 exp2 Combine Triptolide with Pathway Inhibitor (e.g., STAT3i) mech2->exp2 exp3 Combine Triptolide with Efflux Pump Inhibitor (e.g., Verapamil) mech3->exp3 result1 Increased Cell Death? exp1->result1 result2 Increased Cell Death? exp2->result2 result3 Increased Cell Death? exp3->result3 conclusion1 Confirmed: Protective Autophagy result1->conclusion1 Yes reassess Re-evaluate Hypothesis result1->reassess No conclusion2 Confirmed: Pathway Activation result2->conclusion2 Yes result2->reassess No conclusion3 Confirmed: Drug Efflux result3->conclusion3 Yes result3->reassess No

Caption: Experimental workflow for identifying and overcoming Triptolide resistance.

STAT3_Inhibition_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 DNA DNA pSTAT3->DNA Translocates to Nucleus & Binds DNA TP Triptolide TP->JAK Inhibits Genes Target Genes (Bcl-2, Survivin, Cyclin D1) DNA->Genes Gene Transcription Proliferation Cell Proliferation & Survival Genes->Proliferation

Caption: Triptolide inhibits the pro-survival JAK/STAT3 signaling pathway.

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Triptolide and/or the combination agent (e.g., Chloroquine) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells for "untreated control" and "vehicle control (DMSO)".

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours, or until a sufficient color change is observed in the control wells.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as follows: Viability (%) = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with Triptolide and/or combination agents as desired. Collect both adherent and floating cells after treatment.

  • Cell Harvest: Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, detach them with trypsin, and add them to the same tube. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 3: Western Blot for Signaling Protein Expression
  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix a calculated volume of lysate (e.g., 30 µg of protein) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., p-STAT3, Akt, LC3B, Cleaved Caspase-3) overnight at 4°C with gentle agitation. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control.

References

Triptohypol C off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and controlling for potential off-target effects of Triptohypol C in your experiments.

This compound is a potent anti-inflammatory agent that targets the nuclear receptor Nur77 (also known as NR4A1), with a binding affinity (Kd) of 0.87 μM.[1] Its mechanism of action involves promoting the interaction of Nur77 with TRAF2 and p62/SQSTM1, which leads to the inhibition of the inflammatory response.[1] While the on-target activity of this compound is established, as with any small molecule, it is crucial to consider and control for potential off-target effects to ensure the validity and accuracy of your experimental results.

This guide provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you identify, validate, and mitigate potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A: Off-target effects are unintended interactions of a drug or small molecule with proteins or other biomolecules that are not the intended therapeutic target.[2] For this compound, this means it could potentially bind to and modulate the activity of proteins other than Nur77. These unintended interactions can lead to a variety of issues, including:

  • Misinterpretation of experimental data: An observed phenotype might be incorrectly attributed to the modulation of Nur77 when it is, in fact, caused by an off-target effect.

  • Unexpected toxicity or side effects: Interactions with other essential proteins can lead to cellular toxicity or other adverse effects.[3][4]

  • Lack of translatability: Results observed in vitro may not be reproducible in vivo due to different expression levels or accessibility of off-target proteins.

Given that this compound is a derivative of Tripterin, a compound known to have multiple biological effects, it is prudent to proactively investigate its selectivity.[1][5]

Q2: What are the first steps I should take to assess the potential for off-target effects with this compound?

A: A multi-pronged approach is recommended to begin assessing the off-target profile of this compound:

  • In Silico Analysis: Utilize computational tools to predict potential off-targets based on the chemical structure of this compound. These methods compare the structure to libraries of known ligands for various proteins.[3][4]

  • Broad-Spectrum Screening: Perform an unbiased screen against a panel of common off-target classes, such as kinases, GPCRs, and other nuclear receptors. This can provide an initial landscape of potential off-target interactions.[6]

  • On-Target Engagement Confirmation: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is interacting with its intended target, Nur77, in your specific cellular model and at the concentrations you are using.[7][8][9]

Q3: How can I distinguish between an on-target and an off-target effect in my cellular experiments?

A: Distinguishing between on-target and off-target effects is a critical step in validating your findings. Here are several strategies:

  • Use a Structurally Unrelated Agonist/Antagonist: If available, use another known modulator of Nur77 that is structurally different from this compound. If this second compound produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Knockdown or Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Nur77. If the effect of this compound is diminished or absent in these cells, it strongly suggests an on-target mechanism.[10]

  • Rescue Experiments: In a Nur77 knockout or knockdown background, reintroduce a version of Nur77 that is resistant to the knockdown. If this "rescues" the effect of this compound, it confirms the phenotype is mediated through Nur77.

  • Dose-Response Analysis: Compare the concentration at which this compound engages with Nur77 (e.g., from CETSA) with the concentration at which you observe your cellular phenotype. A close correlation suggests an on-target effect.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: I'm observing a cellular phenotype at a much lower concentration than the reported Kd for Nur77 (0.87 μM).

  • Possible Cause: This could indicate a potent off-target effect. The observed phenotype might be due to this compound interacting with another protein with a higher affinity.

  • Troubleshooting Steps:

    • Confirm Target Engagement at Lower Concentrations: Perform a dose-response Cellular Thermal Shift Assay (CETSA) to determine the concentration at which this compound stabilizes Nur77 in your cells.

    • Perform an Unbiased Proteomics Screen: Use techniques like Thermal Proteome Profiling (TPP) or a mass spectrometry-based approach to identify other proteins that are stabilized by this compound at these lower concentrations.[11][12]

    • Consult a Kinase Panel: Given the prevalence of kinases as off-targets for small molecules, screening this compound against a broad kinase panel can be highly informative.[2][6][13]

Issue 2: The phenotype I see with this compound is not consistent with the known function of Nur77.

  • Possible Cause: This is a strong indicator of an off-target effect or the involvement of a previously unknown signaling pathway for Nur77.

  • Troubleshooting Steps:

    • Validate with a Nur77 Knockdown/Knockout: As a first step, confirm if the effect persists in the absence of Nur77. If it does, the effect is definitively off-target.

    • Pathway Analysis: If the effect is dependent on Nur77, perform transcriptomic (RNA-seq) or proteomic analysis to identify the signaling pathways that are modulated by this compound treatment. This can help to uncover novel functions of Nur77 or downstream effects that are specific to this compound.

    • Review the Literature for the Parent Compound: Investigate the known off-targets and biological activities of Tripterin, as this compound may share some of these properties.

Quantitative Data Summary

It is crucial to build a data-driven profile for this compound in your experimental systems. The following tables provide a summary of known data and a template for you to populate with your own findings.

Table 1: Known On-Target Interaction for this compound

TargetAssay TypeAffinity (Kd)Reference
Nur77/NR4A1Not Specified0.87 μM[1]

Table 2: Template for Building an Off-Target Profile for this compound

Potential Off-TargetAssay TypeIC50 / Kd% Inhibition @ [Concentration]Notes
Example: Kinase XKinase Assaye.g., 1.2 μMe.g., 85% @ 10 μMIdentified from kinase screen
Example: Receptor YBinding Assaye.g., > 50 μMe.g., < 10% @ 10 μMConsidered a non-hit
...............

Experimental Protocols

Here are detailed protocols for key experiments to help you characterize the on- and off-target effects of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Nur77 Target Engagement

CETSA is used to verify that this compound binds to Nur77 in intact cells by measuring the change in the thermal stability of Nur77 upon ligand binding.[9][11][14]

Materials:

  • Cells expressing Nur77

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR machine or heating block

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific for Nur77

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate your cells and grow them to 80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) in serum-free media.

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.[15] A no-heat control should also be included.

  • Cell Lysis: Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 25°C.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis: a. Carefully collect the supernatant (soluble protein fraction). b. Normalize the protein concentration for all samples. c. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. d. Probe the membrane with a primary antibody against Nur77, followed by an HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities for Nur77 at each temperature for both the vehicle- and this compound-treated samples. Plot the percentage of soluble Nur77 relative to the no-heat control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Protocol 2: General Kinase Profiling Assay

This protocol provides a general framework for screening this compound against a panel of kinases to identify potential off-target kinase inhibition. Many commercial services offer such profiling.

Materials:

  • This compound

  • A panel of purified, active kinases

  • Kinase-specific peptide substrates

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or use a fluorescence-based method)

  • Kinase reaction buffer

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting, or a fluorescence plate reader)

Procedure:

  • Prepare Kinase Reactions: In a multi-well plate, prepare a reaction mix containing the kinase buffer, the specific kinase, and its corresponding peptide substrate.

  • Add Compound: Add this compound at one or more concentrations (e.g., 1 μM and 10 μM) to the appropriate wells. Include a positive control inhibitor (if available) and a vehicle control (DMSO).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubate: Incubate the plate at the optimal temperature for the kinases (e.g., 30°C) for a specified period (e.g., 30-60 minutes).

  • Stop Reaction and Detect Signal: Stop the reaction (e.g., by adding a stop solution like phosphoric acid). Detect the amount of substrate phosphorylation. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter. For fluorescence-based assays, read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of this compound compared to the vehicle control. A significant reduction in activity (e.g., >50%) indicates a potential off-target interaction. Follow up on any "hits" with a full IC50 curve determination.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound.

Triptohypol_C_On_Target_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment Inflammatory\nStimulus Inflammatory Stimulus NF-kB Pathway NF-kB Pathway Inflammatory\nStimulus->NF-kB Pathway This compound This compound Nur77 Nur77 This compound->Nur77 Binds (Kd=0.87 μM) TRAF2 TRAF2 Nur77->TRAF2 Promotes Interaction p62 p62 Nur77->p62 Promotes Interaction TRAF2->NF-kB Pathway p62->NF-kB Pathway Inflammatory\nResponse Inflammatory Response NF-kB Pathway->Inflammatory\nResponse

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow Start Start In Silico\nScreening In Silico Screening Start->In Silico\nScreening Broad Panel\nScreening (e.g., Kinases) Broad Panel Screening (e.g., Kinases) Start->Broad Panel\nScreening (e.g., Kinases) Unbiased Proteomics\n(e.g., TPP) Unbiased Proteomics (e.g., TPP) Start->Unbiased Proteomics\n(e.g., TPP) Identify\nPotential Hits Identify Potential Hits In Silico\nScreening->Identify\nPotential Hits Broad Panel\nScreening (e.g., Kinases)->Identify\nPotential Hits Unbiased Proteomics\n(e.g., TPP)->Identify\nPotential Hits Validate Hits\n(Biochemical Assays) Validate Hits (Biochemical Assays) Identify\nPotential Hits->Validate Hits\n(Biochemical Assays) Hits Found End End Identify\nPotential Hits->End No Hits Confirm in Cells\n(e.g., CETSA, Knockdown) Confirm in Cells (e.g., CETSA, Knockdown) Validate Hits\n(Biochemical Assays)->Confirm in Cells\n(e.g., CETSA, Knockdown) Characterize\nPhenotype Characterize Phenotype Confirm in Cells\n(e.g., CETSA, Knockdown)->Characterize\nPhenotype Characterize\nPhenotype->End Troubleshooting_Tree Start Unexpected Experimental Outcome Is the phenotype\nconsistent with\nNur77 function? Is the phenotype consistent with Nur77 function? Start->Is the phenotype\nconsistent with\nNur77 function? Perform Nur77\nKnockdown/Knockout Perform Nur77 Knockdown/Knockout Is the phenotype\nconsistent with\nNur77 function?->Perform Nur77\nKnockdown/Knockout No Likely\nOn-Target Effect Likely On-Target Effect Is the phenotype\nconsistent with\nNur77 function?->Likely\nOn-Target Effect Yes Does the effect\npersist? Does the effect persist? Perform Nur77\nKnockdown/Knockout->Does the effect\npersist? Likely\nOff-Target Effect Likely Off-Target Effect Does the effect\npersist?->Likely\nOff-Target Effect Yes Investigate Novel\nNur77 Pathway Investigate Novel Nur77 Pathway Does the effect\npersist?->Investigate Novel\nNur77 Pathway No Identify Off-Targets\n(See Workflow) Identify Off-Targets (See Workflow) Likely\nOff-Target Effect->Identify Off-Targets\n(See Workflow)

References

Technical Support Center: Enhancing the Bioavailability of Triptohypol C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triptohypol C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the bioavailability of this compound. Given that publicly available data specifically for this compound is limited, this guide leverages extensive research on its structural analog, Triptolide (B1683669), which shares similar physicochemical properties and biological challenges, namely low aqueous solubility and potential for significant metabolism and cellular efflux.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The primary factors limiting the oral bioavailability of this compound are understood to be similar to those of Triptolide and include:

  • Poor Aqueous Solubility: this compound, like Triptolide, is a lipophilic molecule with very low solubility in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.

  • First-Pass Metabolism: It is anticipated that this compound undergoes significant metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly the CYP3A4 isoform. This rapid metabolism can substantially reduce the amount of active compound reaching systemic circulation.[1][2][3][4][5]

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter highly expressed in the intestinal epithelium.[6][7][8][9] P-gp actively transports the compound back into the intestinal lumen, thereby limiting its net absorption.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation and chemical modification strategies have shown promise for the structurally similar Triptolide and can be applied to this compound:

  • Nanotechnology-Based Drug Delivery Systems: Encapsulating this compound into nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier. Promising nanocarriers include:

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, enhancing their stability and oral absorption.[10][11][12][13]

    • Polymeric Micelles: These are self-assembling nanosized core-shell structures that can solubilize poorly water-soluble drugs in their hydrophobic core.[14][15][16][17][18]

  • Prodrug Approach: This strategy involves chemically modifying the this compound molecule to create a more soluble and/or permeable derivative (a prodrug) that converts back to the active parent drug in the body.[19][20][21][22][23]

Q3: How can I troubleshoot poor in vitro results when developing a new this compound formulation?

A3: Please refer to our detailed troubleshooting guides for specific experimental issues.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency in Nanoparticle Formulations
Possible Cause Troubleshooting Step
Poor affinity of this compound for the nanoparticle core. - Modify the composition of the nanoparticle core to better match the lipophilicity of this compound. For SLNs, try different lipids. For polymeric micelles, select polymers with a more suitable hydrophobic block.
Drug precipitation during nanoparticle formation. - Optimize the solvent system used for drug and polymer/lipid dissolution. - Adjust the rate of addition of the organic phase to the aqueous phase. - Increase the concentration of the surfactant or polymer to enhance stabilization.
Inaccurate quantification of encapsulated drug. - Validate your analytical method (e.g., HPLC) for accuracy and precision. - Ensure complete separation of free drug from the nanoparticles before quantification.
Issue 2: Inconsistent Permeability Results in Caco-2 Cell Assays
Possible Cause Troubleshooting Step
Compromised integrity of the Caco-2 cell monolayer. - Regularly monitor the transepithelial electrical resistance (TEER) of the monolayers. Ensure TEER values are within the acceptable range for your laboratory before and after the experiment.[24]
Low recovery of the compound. - Investigate potential metabolism of this compound by Caco-2 cells. - Assess non-specific binding of the compound to the plate material or cell monolayer.
Active efflux by transporters like P-glycoprotein. - Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[15] - Include a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.[25]

Quantitative Data Summary

The following tables summarize quantitative data for Triptolide, which can serve as a benchmark for experiments with this compound.

Table 1: Solubility of Triptolide

SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)~11 mg/mL[26]
Dimethylformamide (DMF)~12 mg/mL[26]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[26]
Water (pH 7.4)17 µg/mL[19][20]

Table 2: Formulation Parameters for Triptolide-Loaded Nanoparticles

FormulationMean Particle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
Solid Lipid Nanoparticles (SLN)179.8 ± 5.756.5 ± 0.181.02 ± 0.003[10]
Pluronic P105 Polymeric Micelles84.3 ± 6.4Not ReportedNot Reported[14][15]
PLA-PEG-COOH Polymeric Micelles75.32 ± 0.2065.44Not Reported[17]

Table 3: Enhanced Aqueous Solubility of a Triptolide Prodrug

CompoundAqueous Solubility (pH 7.4)Reference
Triptolide17 µg/mL[19][20]
Disodium phosphonooxymethyl prodrug61 mg/mL[19][20]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a method for preparing Triptolide-loaded SLNs and may require optimization for this compound.[10]

Materials:

  • This compound

  • Lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., propylene (B89431) glycol)

  • Deionized water

Procedure:

  • Preparation of the Oil Phase: Dissolve this compound and the lipid in a suitable organic solvent (e.g., ethanol). Heat the mixture to a temperature above the melting point of the lipid to ensure complete dissolution.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water and heat to the same temperature as the oil phase.

  • Formation of the Microemulsion: Add the hot aqueous phase to the hot oil phase with continuous stirring to form a clear and stable oil-in-water microemulsion.

  • Formation of SLNs: Rapidly inject the hot microemulsion into cold deionized water (2-4 °C) under vigorous stirring. The rapid temperature decrease causes the lipid to precipitate, forming solid lipid nanoparticles with encapsulated this compound.

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Caco-2 Cell Permeability Assay

This is a general protocol for assessing the intestinal permeability of a compound.[6][24][26][27]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • This compound formulation

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment: Measure the TEER of the cell monolayers. Perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) transport, add the this compound formulation to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add the this compound formulation to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling and Analysis: At predetermined time points, collect samples from the receiver chamber and analyze the concentration of this compound using a validated analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

Visualizations

Signaling Pathways

Triptohypol_C_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli TNFR TNFR Inflammatory Stimuli->TNFR TRAF2 TRAF2 TNFR->TRAF2 This compound This compound Nur77_cyto Nur77 This compound->Nur77_cyto binds to Nur77_cyto->TRAF2 interacts with p62 p62/SQSTM1 Nur77_cyto->p62 interacts with IKK IKK TRAF2->IKK activates Ub Ubiquitination TRAF2->Ub inhibits ubiquitination Autophagy Autophagy p62->Autophagy promotes IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases NF-κB_nuc NF-κB (p65/p50) NF-κB->NF-κB_nuc translocates to Nur77_nuc Nur77 Nur77_nuc->Nur77_cyto translocates from Inflammatory Genes Inflammatory Genes NF-κB_nuc->Inflammatory Genes activates transcription

Bioavailability_Challenges_Workflow Oral Administration Oral Administration Dissolution in GI Tract Dissolution in GI Tract Oral Administration->Dissolution in GI Tract Intestinal Absorption Intestinal Absorption Dissolution in GI Tract->Intestinal Absorption Portal Circulation Portal Circulation Intestinal Absorption->Portal Circulation Systemic Circulation Systemic Circulation Portal Circulation->Systemic Circulation Poor Aqueous Solubility Poor Aqueous Solubility Poor Aqueous Solubility->Dissolution in GI Tract limits P-gp Efflux P-gp Efflux P-gp Efflux->Intestinal Absorption limits First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Portal Circulation limits

Experimental Workflows

Nanoparticle_Formulation_Workflow Start Start Dissolve Drug and Lipid/Polymer Dissolve Drug and Lipid/Polymer Start->Dissolve Drug and Lipid/Polymer Formulate Nanoparticles Formulate Nanoparticles Dissolve Drug and Lipid/Polymer->Formulate Nanoparticles Prepare Aqueous Phase Prepare Aqueous Phase Prepare Aqueous Phase->Formulate Nanoparticles Characterize Nanoparticles Characterize Nanoparticles Formulate Nanoparticles->Characterize Nanoparticles In Vitro/In Vivo Evaluation In Vitro/In Vivo Evaluation Characterize Nanoparticles->In Vitro/In Vivo Evaluation End End In Vitro/In Vivo Evaluation->End

Caco2_Permeability_Workflow Seed Caco-2 Cells Seed Caco-2 Cells Culture for 21-25 Days Culture for 21-25 Days Seed Caco-2 Cells->Culture for 21-25 Days Check Monolayer Integrity (TEER) Check Monolayer Integrity (TEER) Culture for 21-25 Days->Check Monolayer Integrity (TEER) Perform Bidirectional Transport Perform Bidirectional Transport Check Monolayer Integrity (TEER)->Perform Bidirectional Transport Quantify Compound (LC-MS/MS) Quantify Compound (LC-MS/MS) Perform Bidirectional Transport->Quantify Compound (LC-MS/MS) Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio Quantify Compound (LC-MS/MS)->Calculate Papp and Efflux Ratio Data Interpretation Data Interpretation Calculate Papp and Efflux Ratio->Data Interpretation

References

Technical Support Center: Triptolide In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Subject: Information Regarding In Vivo Delivery of Triptohypol C

Dear Researcher,

Thank you for your inquiry regarding in vivo delivery methods for This compound . After a comprehensive review of the current scientific literature, we have found limited to no specific information available for this particular compound.

However, our search frequently highlighted Triptolide (B1683669) , a structurally related and extensively studied diterpenoid lactone with well-documented challenges in in vivo applications, particularly its low aqueous solubility and significant toxicity.[1][2][3][4] It is plausible that this compound may share some of these physicochemical properties and experimental challenges.

Therefore, to provide you with a valuable and practical resource, this technical support guide will focus on the established delivery methods, troubleshooting strategies, and experimental protocols for Triptolide . We believe this information will serve as a strong foundational guide for developing your in vivo studies with this compound.

We advise using this information as a starting point and adapting the methodologies to the specific characteristics of this compound as you determine them.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with Triptolide in in vivo models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving Triptolide for my in vivo study. What are the recommended solvents?

A1: Triptolide has very poor water solubility, which is a primary challenge for in vivo delivery.[1][2][3]

  • Initial Stock Solutions: For creating a concentrated stock solution, organic solvents are necessary. Triptolide is soluble in Dimethyl Sulfoxide (DMSO) at approximately 11 mg/mL and in Dimethylformamide (DMF) at around 12 mg/mL.[5]

  • Working Solutions for Injection: For in vivo administration, the final concentration of the organic solvent should be minimized to avoid toxicity. A common practice is to first dissolve Triptolide in DMSO or DMF and then dilute this stock solution with an aqueous buffer like phosphate-buffered saline (PBS).[5] A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[5] It is not recommended to store aqueous solutions for more than one day.[5]

  • Troubleshooting: If you observe precipitation upon dilution, try increasing the ratio of the aqueous buffer very slowly while vortexing. You may also consider using a surfactant or co-solvent, but these must be tested for toxicity in your specific model. For long-term studies, nanoparticle formulations are a superior alternative.[4][6]

Q2: I am observing significant toxicity and mortality in my experimental animal group. What could be the cause?

A2: Triptolide has a narrow therapeutic window and can cause multi-organ toxicity.[7][8]

  • High Dosage: The administered dose may be too high. Doses reported as effective for anti-inflammatory studies in mice can be as low as 5 to 100 µg/kg/day intraperitoneally.[9] Higher doses, such as 500 µg/kg/day, have been shown to cause mortality in some mouse models.[10]

  • Route of Administration: The route of administration can influence toxicity. Oral gavage can lead to gastrointestinal toxicity, while intravenous injection provides 100% bioavailability but may increase acute toxicity.[9]

  • Troubleshooting Steps:

    • Dose Reduction: Immediately reduce the dosage. It is highly recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.[9]

    • Monitor for Toxicity: Common signs of toxicity in rodents include weight loss, lethargy, ruffled fur, and diarrhea.[9] Monitor liver function by measuring serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), which are indicators of liver damage.[10]

    • Consider Nanoparticle Formulations: Encapsulating Triptolide in nanoparticles can reduce systemic toxicity while enhancing efficacy by targeting specific tissues.[2][6][11]

Q3: The therapeutic effect of Triptolide is inconsistent across my experiments. How can I improve reproducibility?

A3: High variability in response can be due to several factors.

  • Drug Formulation: Ensure Triptolide is fully dissolved and the vehicle is appropriate and consistent.[9] Prepare fresh solutions for each experiment, as Triptolide can degrade in aqueous solutions.[12]

  • Administration Technique: Standardize your administration technique, especially for oral gavage and injections, to ensure consistent dosing.[9]

  • Animal Health: Use animals from a reputable supplier and ensure they are properly acclimatized before starting the experiment.[9]

  • Drug-Food Interactions: Triptolide absorption can be affected by food.[9] Consider standardizing the fasting period for animals before dosing. For example, grapefruit juice has been shown to increase the oral absorption of triptolide in rats.[7][8]

  • Troubleshooting Steps:

    • Increase Sample Size: A larger number of animals per group can help mitigate the effects of individual variability.[9]

    • Standardize Procedures: Maintain consistency in all experimental procedures, including housing, diet, and the timing of drug administration and measurements.

Data Presentation: Triptolide Properties and Pharmacokinetics

Table 1: Solubility of Triptolide

Solvent Approximate Solubility Reference
DMSO ~11 mg/mL [5]
DMF ~12 mg/mL [5]
1:1 DMF:PBS (pH 7.2) ~0.5 mg/mL [5]

| Water | Sparingly soluble |[1][4] |

Table 2: Pharmacokinetic Parameters of Triptolide in Rats (Oral Administration)

Parameter Value Dose Reference
Absolute Bioavailability 72.08% 0.6 mg/kg [13][14]
63.9% 1 mg/kg [15]
Time to Max. Concentration (Tmax) ~15 min 0.6 - 2.4 mg/kg [13][14]
~10 min 1 mg/kg [15]
Max. Concentration (Cmax) 293.19 ± 24.43 ng/mL 1 mg/kg [15]
Elimination Half-life (t1/2) 16.81 - 21.70 min 0.6 - 2.4 mg/kg [13][14]

| | 0.42 h (25.2 min) | 1 mg/kg |[15] |

Table 3: Effective Doses of Triptolide in Mouse Models

Animal Model Route Effective Dose Range Observed Effect Reference
LPS-induced inflammation i.p. 5 - 15 µg/kg Attenuated inflammatory response [9]
LPS-induced ARDS i.p. 1 - 50 µg/kg Improved alveolar hypercoagulation [16]
Diet-induced obesity Oral (in food) ~10 µg/kg/day Attenuated insulin (B600854) resistance [17]

| AML Xenograft | i.p. | 25 µg/kg/day | Inhibited tumor volume and weight |[10] |

Experimental Protocols

Protocol 1: Preparation of Triptolide-Loaded Solid Lipid Nanoparticles (TP-SLN) by Microemulsion

This protocol is adapted from a method used for preparing TP-SLN for intra-articular injection in rabbits.[18]

Materials:

  • Triptolide (TP)

  • Lipids: Precirol® ATO 5, Compritol® 888 ATO, Geleol™

  • Surfactant: Cremophor® RH 40

  • Co-surfactants: Palmitic acid, Stearic acid, Sodium cholate

  • Heat collection type magnetic heating stirrer

  • Ultra-pure water

  • Ice water bath

Methodology:

  • Melt the Lipid Phase: Accurately weigh and combine Triptolide with the selected lipids (e.g., Precirol® ATO 5, Compritol® 888 ATO, Geleol™), surfactant (Cremophor® RH 40), and co-surfactants (palmitic acid, stearic acid, sodium cholate).

  • Heating and Mixing: Place the mixture in a beaker on a magnetic heating stirrer and heat to >85°C. Stir continuously for 15 minutes until a clear, uniform lipid phase is formed.

  • Prepare the Aqueous Phase: In a separate beaker, heat ultra-pure water to the same temperature (>85°C).

  • Form the Microemulsion: Slowly add the hot aqueous phase to the melted lipid phase while maintaining vigorous magnetic stirring. Continue stirring until a translucent, light-blue microemulsion is formed.

  • Continue Stirring: Maintain stirring of the microemulsion for an additional 10 minutes at >85°C.

  • Nanoparticle Formation by Cooling: Quickly transfer the hot microemulsion into an ice water bath to rapidly cool it to 4°C. The ratio of microemulsion to ice water should be approximately 1:5. This rapid cooling of the lipid droplets below their melting point results in the formation of solid lipid nanoparticles.

  • Storage: The resulting TP-SLN suspension can be stored in a refrigerator at 4°C.

Characterization:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the particle size distribution and zeta potential. A uniform particle size of around 180 nm and a negative zeta potential (e.g., -33 mV) indicate good stability.[18]

  • Entrapment Efficiency and Drug Loading: Use High-Performance Liquid Chromatography (HPLC) to determine the amount of Triptolide encapsulated within the nanoparticles and the overall drug loading capacity.[18]

Visualizations

Signaling Pathway

Triptolide exerts its anti-inflammatory and anti-cancer effects by modulating multiple signaling pathways.[19][20] A key target is the Nuclear Factor-κB (NF-κB) signaling pathway, which is a central regulator of inflammation.[21] Triptolide inhibits the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Translocation Triptolide Triptolide Triptolide->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Triptolide inhibits the NF-κB signaling pathway.
Experimental Workflow

The following diagram outlines the key steps in preparing and characterizing Triptolide-loaded nanoparticles for in vivo studies.

Nanoparticle_Workflow start Start: Triptolide Delivery Challenge formulation 1. Formulation Development (e.g., Microemulsion Method) start->formulation characterization 2. Physicochemical Characterization formulation->characterization sub_char Particle Size (DLS) Zeta Potential Entrapment Efficiency (HPLC) characterization->sub_char invitro 3. In Vitro Evaluation characterization->invitro sub_invitro Release Kinetics Cellular Uptake In Vitro Cytotoxicity invitro->sub_invitro invivo 4. In Vivo Studies invitro->invivo sub_invivo Pharmacokinetics Biodistribution Efficacy in Disease Model Toxicity Assessment invivo->sub_invivo end End: Optimized In Vivo Delivery invivo->end

Workflow for developing Triptolide nanoparticles.

References

Technical Support Center: Refining Protocols for Triptohypol C Treatment In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo experimental data for Triptohypol C is limited in publicly available literature. The following protocols, troubleshooting guides, and frequently asked questions (FAQs) are based on established methodologies for similar compounds, particularly other Nur77 agonists, and general principles of in vivo research. Researchers should use this information as a starting point and conduct thorough dose-response and toxicity studies to establish optimal protocols for their specific models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent agonist of the orphan nuclear receptor Nur77.[1] It functions by promoting the interaction between Nur77 and other proteins, such as TRAF2 and p62/SQSTM1, which in turn inhibits inflammatory responses.[1] By activating Nur77, this compound can induce apoptosis in cancer cells and suppress inflammation.[1][2]

Q2: What are the potential therapeutic applications of this compound in vivo?

A2: Based on its mechanism as a Nur77 agonist, this compound has potential applications as an anti-inflammatory and anti-cancer agent.[1] In vivo studies with other Nur77 agonists have shown efficacy in inhibiting tumor growth in xenograft models of pancreatic, colon, and breast cancer.[1][3] It may also be relevant for neurological disorders and other inflammation-related lung diseases.[2][4]

Q3: Are there any known in vivo dosage recommendations for this compound?

A3: Currently, there are no established in vivo dosage recommendations specifically for this compound in the scientific literature. It is crucial to perform dose-escalation studies to determine the optimal therapeutic dose with minimal toxicity for your specific animal model. For context, other Nur77 agonists have been used in mice at doses ranging from 10 mg/kg to 50 mg/kg.

Q4: How should this compound be formulated for in vivo administration?

A4: The formulation will depend on the route of administration and the physicochemical properties of this compound. For oral gavage, it may be dissolved in a vehicle like corn oil or a solution of DMSO and polyethylene (B3416737) glycol (PEG). For intraperitoneal injections, it can be dissolved in a sterile, biocompatible solvent such as a mixture of DMSO and saline. It is critical to establish the solubility and stability of this compound in the chosen vehicle.

Q5: What are the expected pharmacokinetic and toxicity profiles of this compound?

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable therapeutic effect - Insufficient dosage- Poor bioavailability- Inappropriate route of administration- Compound instability in formulation- Animal model is not responsive to Nur77 agonism- Perform a dose-response study to find the optimal dose.- Evaluate different formulation vehicles to improve solubility and absorption.- Test alternative administration routes (e.g., oral gavage vs. intraperitoneal injection).- Prepare fresh formulations before each administration and protect from light and heat.- Confirm Nur77 expression in your cell line or animal model.
Signs of toxicity (e.g., weight loss, lethargy) - Dosage is too high- Vehicle toxicity- Off-target effects- Reduce the dosage or the frequency of administration.- Run a vehicle-only control group to assess the toxicity of the formulation vehicle.- Perform histological analysis of major organs (liver, kidney, spleen) to identify potential organ damage.- Monitor blood chemistry for signs of toxicity.
High variability in experimental results - Inconsistent dosing technique- Animal-to-animal variation- Instability of the compound- Ensure all personnel are properly trained in the chosen administration technique.- Increase the number of animals per group to improve statistical power.- Prepare and store the this compound formulation consistently.
Difficulty dissolving this compound - Poor solubility in the chosen vehicle- Try a different solvent or a combination of solvents (e.g., DMSO, PEG, corn oil).- Use sonication or gentle heating to aid dissolution.- Consult the manufacturer's data sheet for solubility information.

Experimental Protocols

General Protocol for In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model

This protocol is a generalized guideline based on studies with other Nur77 agonists.[1][3]

1. Animal Model:

  • Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

2. Cell Culture and Tumor Implantation:

  • Culture a relevant cancer cell line (e.g., pancreatic, colon, breast) expressing Nur77.

  • Harvest cells and resuspend in a sterile, serum-free medium or PBS.

  • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.

3. Treatment Protocol:

  • Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment and control groups (n=5-10 per group).

  • Treatment Group: Administer this compound at a predetermined dose (start with a dose-finding study) via the chosen route (e.g., oral gavage or intraperitoneal injection) daily or on a specified schedule.

  • Control Group: Administer the vehicle solution on the same schedule.

4. Monitoring and Data Collection:

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor animal body weight and general health status daily.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure final tumor weight and volume.

  • Collect tumors and major organs for histological analysis (H&E staining) and immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis, Nur77 expression).

  • Collect blood for analysis of relevant biomarkers.

General Protocol for In Vivo Anti-Inflammatory Study in a Lipopolysaccharide (LPS)-Induced Inflammation Model

This protocol is based on studies with related anti-inflammatory compounds.[6]

1. Animal Model:

  • C57BL/6 mice, 6-8 weeks old.

2. Treatment Protocol:

  • Randomize mice into treatment, control, and LPS-only groups (n=5-10 per group).

  • Treatment Group: Pre-treat mice with this compound at a predetermined dose via the chosen route.

  • Control Groups: Administer the vehicle solution.

  • After a set pre-treatment time (e.g., 1-2 hours), induce inflammation by intraperitoneally injecting LPS (e.g., 5 mg/kg body weight) in the treatment and LPS-only groups. The control group receives a saline injection.

3. Sample Collection and Analysis:

  • At a specified time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture.

  • Perform bronchoalveolar lavage (BAL) if studying lung inflammation.

  • Euthanize the mice and collect relevant tissues (e.g., lung, liver, spleen).

  • Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the serum and BAL fluid using ELISA.

  • Perform histological analysis of tissues to assess inflammation.

  • Analyze tissue homogenates for markers of inflammation (e.g., MPO activity for neutrophil infiltration).

Quantitative Data from Related Nur77 Agonists

Note: The following data is for other Nur77 agonists and should be used for reference only when designing experiments with this compound.

CompoundAnimal ModelDosageRouteKey Findings
DIM-C-pPhOCH₃ Athymic nude mice with RKO colon cancer xenografts10 mg/kg/dayOral gavageSignificant inhibition of tumor growth.[3]
Cytosporone B (Csn-B) derivative Athymic BALB/c nude mice with BGC-823 gastric cancer xenografts50 mg/kgIntraperitonealGreater antitumor activity than parent compound.[7][8]
NB1 MDA-MB-231 breast cancer xenograft modelNot specifiedOral administrationRemarkable in vivo anticancer efficacy.[9]
Triptolide C57BL6 mice with LPS-induced inflammation0.15 mg/kgIntraperitonealDecreased blood TNF-α levels by 64%.[3]

Visualizations

experimental_workflow_xenograft cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture Cancer Cell Culture (Nur77 expressing) implantation Subcutaneous Implantation in Athymic Nude Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring euthanasia Euthanasia & Tumor/Organ Collection monitoring->euthanasia analysis Histology (H&E) IHC (Ki-67, TUNEL) Biomarker Analysis euthanasia->analysis

Caption: Workflow for an in vivo anti-tumor efficacy study.

signaling_pathway_nur77 Triptohypol_C This compound Nur77 Nur77 Triptohypol_C->Nur77 activates TRAF2 TRAF2 Nur77->TRAF2 interacts with p62 p62/SQSTM1 Nur77->p62 interacts with Bcl2 Bcl-2 Nur77->Bcl2 translocates to mitochondria & converts to pro-apoptotic NFkB NF-κB Pathway TRAF2->NFkB inhibit p62->NFkB inhibit Inflammation Inflammatory Response NFkB->Inflammation promotes Apoptosis Apoptosis Bcl2->Apoptosis induces

References

Validation & Comparative

Triptohypol C and Tripterin: A Comparative Analysis of Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Triptohypol C and Tripterin. This analysis is supported by available experimental data on their mechanisms of action and efficacy in modulating inflammatory pathways.

This compound, a derivative of Tripterin (also known as Celastrol), and Tripterin itself are natural compounds isolated from the plant Tripterygium wilfordii, commonly known as "Thunder God Vine." Both compounds have garnered significant interest for their potent anti-inflammatory activities. While Tripterin has been more extensively studied, recent research has shed light on the unique mechanistic profile of this compound, suggesting it as a promising therapeutic candidate with potentially lower toxicity.

Quantitative Comparison of Anti-inflammatory and Cytotoxic Effects

Direct comparative studies quantifying the anti-inflammatory potency of this compound and Tripterin are limited in publicly available literature. However, data from individual and derivative-focused studies provide insights into their relative activities. The following table summarizes key quantitative data points for both compounds. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

ParameterThis compoundTripterin (Celastrol)Cell Type/ModelExperimental Conditions
Binding Affinity (Kd) 0.87 µM (to Nur77)Not Reported for a specific anti-inflammatory targetIn vitro binding assayPurified Nur77 protein was used to assess the binding affinity of this compound.
Cytotoxicity (Apoptosis) 3.12%>10%HepG2 cellsCells were treated with 2 µM of each compound for 10 hours, and apoptosis was measured.[1]
Inhibition of P-selectin Expression (IC50) Not Reported1.62 µMHuman plateletsADP-induced P-selectin expression was measured by flow cytometry.
Inhibition of Glycoprotein IIb/IIIa Activation (IC50) Not Reported1.86 µMHuman plateletsADP-induced activation was measured by flow cytometry.
Inhibition of 20S Proteasome (IC50) Not Reported2.5 µMIn vitro enzyme assayThe chymotrypsin-like activity of the 20S proteasome was assayed.[2]

Mechanisms of Anti-inflammatory Action

This compound and Tripterin exert their anti-inflammatory effects through distinct, yet potentially interconnected, signaling pathways.

This compound: Targeting the Nur77-TRAF2-p62 Axis

This compound has been identified as a potent agonist of the orphan nuclear receptor Nur77.[1] Its anti-inflammatory mechanism is centered on promoting the interaction of Nur77 with two key proteins: TNF receptor-associated factor 2 (TRAF2) and p62/SQSTM1.[1] This interaction is believed to sequester TRAF2, a critical adaptor protein in the NF-κB signaling pathway, thereby inhibiting the downstream inflammatory cascade. The involvement of p62 suggests a role in autophagy-mediated regulation of inflammation.

Triptohypol_C_Pathway cluster_cell Cell cluster_inhibition This compound This compound Nur77 Nur77 This compound->Nur77 Binds (Kd=0.87µM) TRAF2 TRAF2 Nur77->TRAF2 Promotes Interaction p62 p62 Nur77->p62 Promotes Interaction IKK Complex IKK Complex Nur77->IKK Complex Inhibition of NF-κB Pathway TRAF2->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Upregulates

This compound Anti-inflammatory Signaling Pathway
Tripterin (Celastrol): Inhibition of NF-κB and NLRP3 Inflammasome

Tripterin is a well-documented inhibitor of the NF-κB signaling pathway, a central mediator of inflammation. It can block the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. Additionally, Tripterin has been shown to inhibit the NLRP3 inflammasome, a multi-protein complex that activates caspase-1 and leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

Tripterin_Pathway cluster_cell Cell cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome Tripterin Tripterin IKK Complex IKK Complex Tripterin->IKK Complex Inhibits NLRP3 NLRP3 Tripterin->NLRP3 Inhibits IκBα IκBα IKK Complex->IκBα P NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Upregulates ASC ASC NLRP3->ASC Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage IL-1β IL-1β Pro-IL-1β->IL-1β Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Inflammatory Stimulus Inflammatory Stimulus Compound Treatment->Inflammatory Stimulus Cytotoxicity Assay Cytotoxicity Assay Inflammatory Stimulus->Cytotoxicity Assay ELISA (Cytokines) ELISA (Cytokines) Inflammatory Stimulus->ELISA (Cytokines) Western Blot (Proteins) Western Blot (Proteins) Inflammatory Stimulus->Western Blot (Proteins) qPCR (Gene Expression) qPCR (Gene Expression) Inflammatory Stimulus->qPCR (Gene Expression)

References

Triptohypol C: A Comparative Analysis of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of Triptohypol C against established anti-inflammatory drugs, dexamethasone (B1670325) and indomethacin (B1671933). The information is compiled from preclinical data to offer an objective overview for research and drug development professionals.

Executive Summary

This compound, a derivative of the natural compound Tripterin, demonstrates potent anti-inflammatory properties by targeting the nuclear receptor Nur77. This mechanism of action distinguishes it from conventional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Preclinical data suggests that this compound effectively inhibits key inflammatory pathways, including the NF-κB signaling cascade, at concentrations that indicate a high degree of potency. This guide presents available quantitative data, details the underlying signaling pathways, and provides methodologies for key experiments to facilitate a comprehensive comparison.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound, dexamethasone, and indomethacin on key inflammatory markers. It is important to note that the experimental conditions for each compound may vary across different studies, which should be considered when making direct comparisons.

CompoundTarget/AssayCell LineIC50 / Effective ConcentrationReference
This compound Antiproliferative activityA5493.15 μM[1]
Inhibition of TNFα-induced IκBα degradationHepG2Strong antagonism at 2 μM[1]
Dexamethasone Inhibition of inflammatory and angiogenic mediator secretion (e.g., TNF-α, IL-1β)Human Retinal Microvascular Pericytes (HRMPs), THP-1 monocytes2 nM to 1 μM[2]
Indomethacin Inhibition of TNF-α releaseRAW 264.7143.7 μM[1]
Inhibition of superoxide (B77818) (O2-) generationHuman Peripheral Neutrophils50 μM[3]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects through a distinct mechanism involving the orphan nuclear receptor Nur77.

This compound Signaling Pathway

Triptohypol_C_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNFα) cluster_cell Cell TNFa TNFα TRAF2 TRAF2 TNFa->TRAF2 Triptohypol_C This compound Nur77 Nur77 Triptohypol_C->Nur77 promotes interaction Nur77->TRAF2 p62 p62/SQSTM1 Nur77->p62 NFkB_activation NF-κB Activation Nur77->NFkB_activation inhibits TRAF2->NFkB_activation Inflammation Inflammation NFkB_activation->Inflammation

This compound signaling pathway.
General NF-κB and MAPK Signaling Pathways

For comparison, the general signaling pathways for NF-κB and MAPK, which are common targets for many anti-inflammatory drugs, are depicted below.

Inflammatory_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway TNFa_NFkB TNFα TNFR_NFkB TNFR TNFa_NFkB->TNFR_NFkB TRAF2_NFkB TRAF2 TNFR_NFkB->TRAF2_NFkB IKK IKK Complex TRAF2_NFkB->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB leads to degradation NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB translocates to Gene_Transcription_NFkB Inflammatory Gene Transcription Nucleus_NFkB->Gene_Transcription_NFkB Stimulus_MAPK Stress/Mitogens Receptor_MAPK Receptor Stimulus_MAPK->Receptor_MAPK MAPKKK MAPKKK Receptor_MAPK->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription_Factors_MAPK Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors_MAPK activates Gene_Expression_MAPK Inflammatory Gene Expression Transcription_Factors_MAPK->Gene_Expression_MAPK

General NF-κB and MAPK signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are based on standard procedures and may require optimization for specific laboratory conditions.

TNFα-Induced IκBα Degradation Assay

This assay is used to assess the ability of a compound to inhibit the degradation of IκBα, a key step in the activation of the NF-κB pathway.

Cell Culture and Treatment:

  • Seed HepG2 cells in 6-well plates and culture until they reach 70-80% confluency.

  • Pre-treat the cells with this compound (e.g., 2 μM) or the vehicle control for 1 hour.

  • Stimulate the cells with TNFα (e.g., 10 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

Western Blot Analysis:

  • Lyse the cells and collect the total protein.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against IκBα overnight at 4°C.

  • Wash the membrane and incubate with a secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin).

IkBa_Degradation_Workflow cluster_workflow IκBα Degradation Assay Workflow A Seed HepG2 cells B Pre-treat with this compound A->B C Stimulate with TNFα B->C D Cell Lysis & Protein Extraction C->D E SDS-PAGE & Western Blot D->E F Antibody Incubation (IκBα) E->F G Detection & Quantification F->G

Workflow for IκBα degradation assay.
Inhibition of TNF-α Release Assay (ELISA)

This assay quantifies the amount of TNF-α secreted by cells in response to an inflammatory stimulus and the inhibitory effect of the test compound.

Cell Culture and Treatment:

  • Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound (this compound, dexamethasone, or indomethacin) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 μg/mL) for 24 hours.

ELISA Protocol:

  • Collect the cell culture supernatant.

  • Coat a 96-well ELISA plate with a capture antibody against TNF-α overnight at 4°C.

  • Wash the plate and block with 1% BSA in PBS for 1 hour.

  • Add the cell culture supernatants and standards to the wells and incubate for 2 hours.

  • Wash the plate and add a detection antibody against TNF-α for 2 hours.

  • Wash the plate and add a streptavidin-HRP conjugate for 20 minutes.

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the concentration of TNF-α in the samples based on the standard curve and determine the IC50 value of the test compound.

Conclusion

This compound presents a promising profile as an anti-inflammatory agent with a distinct mechanism of action centered on the Nur77 signaling pathway. The available preclinical data suggests a potency that is comparable to or greater than some established anti-inflammatory drugs. However, further direct comparative studies under standardized conditions are necessary to fully elucidate its relative efficacy and therapeutic potential. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in the further investigation of this compound.

References

Triptohypol C: A Comparative Analysis of its Biological Activity in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the biological activities of Triptohypol C, a derivative of Tripterin, in various cell types. Its performance is compared with its well-known analogue, Triptolide, and other relevant compounds, supported by experimental data from published literature. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic agents.

Introduction

This compound is a potent anti-inflammatory agent that targets the nuclear receptor Nur77 (also known as TR3 or NGFI-B). Its mechanism of action involves promoting the interaction of Nur77 with TNF receptor-associated factor 2 (TRAF2) and p62/SQSTM1, leading to the inhibition of inflammatory signaling pathways. This guide delves into the specifics of its activity across different cell types and provides a comparative perspective with Triptolide, another compound isolated from Tripterygium wilfordii, which is known for its potent anti-inflammatory and anti-cancer properties but also for its significant toxicity.

Comparative Analysis of Cytotoxic and Anti-Inflammatory Activities

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory effects of this compound and Triptolide in various cell lines. This data allows for a direct comparison of their potency and selectivity.

Table 1: Cytotoxicity of this compound and Triptolide in Different Cell Lines

CompoundCell LineCell TypeIC50Time (h)Reference
This compoundHepG2Human Hepatocellular CarcinomaInduces apoptosis at 2 µM10[1]
TriptolideHL-60Human Promyelocytic Leukemia7.5 nM-[2]
TriptolideJurkatHuman T-cell Lymphoma27.5 nM-[2]
TriptolideSMMC-7721Human Hepatocellular Carcinoma32 nM-[2]
TriptolideCCRF-CEMHuman T-cell Acute Lymphoblastic Leukemia10.21 nM72[3]
TriptolideCEM/ADR5000Doxorubicin-resistant T-cell Leukemia7.72 nM72[3]
TriptolideU87.MGHuman Glioblastoma0.025 µM72[3]
TriptolideU87.MGΔEGFREGFR-deficient Glioblastoma0.021 µM72[3]
TriptolideMV-4-11Human Acute Myeloid Leukemia< 30 nM24[1]
TriptolideKG-1Human Acute Myeloid Leukemia< 30 nM24[1]
TriptolideTHP-1Human Acute Monocytic Leukemia< 30 nM24[1]
TriptolideHL-60Human Acute Promyelocytic Leukemia< 30 nM24[1]

Table 2: Anti-Inflammatory Activity of this compound and Triptolide

CompoundCell LineActivityIC50 / Effective ConcentrationReference
This compound-Nur77 AgonistKd = 0.87 µM[1]
This compound-Inhibits TNFα-induced IκBα degradation2 µM[1]
TriptolideRAW 264.7Inhibition of Nitric Oxide (NO) Production5-25 ng/mL[4]
TriptolidePeritoneal MacrophagesInhibition of TNF-α Secretion10⁻¹ - 10¹ µg/ml[5]
TriptolidePeritoneal MacrophagesInhibition of IL-8 Secretion10⁻¹ - 10¹ µg/ml[5]
TriptolideRAW 264.7Inhibition of pro-inflammatory cytokine mRNA10-50 nM[6]

Signaling Pathways and Mechanisms of Action

This compound and Triptolide, while originating from the same plant, exert their effects through distinct primary mechanisms.

This compound: A Nur77-Targeting Anti-Inflammatory Agent

This compound's primary mechanism of action is the activation of the orphan nuclear receptor Nur77. Upon activation, Nur77 translocates from the nucleus to the mitochondria where it interacts with TRAF2. This interaction inhibits TRAF2's pro-inflammatory signaling and promotes the ubiquitination and subsequent autophagic degradation of mitochondria, a process known as mitophagy. This targeted clearance of damaged mitochondria helps to resolve inflammation.[3][7] Furthermore, the interaction with p62/SQSTM1 is crucial for this autophagic process.[7]

Triptohypol_C_Signaling Triptohypol_C This compound Nur77_nucleus Nur77 (Nucleus) Triptohypol_C->Nur77_nucleus Activates Nur77_mito Nur77 (Mitochondria) Nur77_nucleus->Nur77_mito Translocates TRAF2 TRAF2 Nur77_mito->TRAF2 Interacts with Nur77_mito->TRAF2 Inhibits p62 p62/SQSTM1 Nur77_mito->p62 Interacts with NFkB NF-κB Pathway TRAF2->NFkB Activates Mitophagy Mitophagy p62->Mitophagy Inflammation Inflammatory Response NFkB->Inflammation

Caption: this compound signaling pathway.

Triptolide: A Potent Inhibitor of NF-κB and MAPK Signaling

Triptolide exhibits a broader mechanism of action, impacting multiple signaling pathways, most notably the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8] Triptolide inhibits the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival, by preventing the degradation of its inhibitor, IκBα.[9] Its potent anti-cancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation across a wide range of cancer cell types.[2][3] However, this broad activity also contributes to its significant toxicity.[10]

Triptolide_Signaling Triptolide Triptolide IKK IKK Triptolide->IKK Inhibits MAPK MAPK Pathway Triptolide->MAPK Inhibits IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB IkBa->NFkB Inhibits Inflammation Inflammatory Gene Expression NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation Inhibits

Caption: Triptolide's primary signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and Triptolide on various cell lines.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium

  • Test compounds (this compound, Triptolide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Compounds seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate Incubate 4h add_mtt->incubate add_dmso Add DMSO incubate->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Caption: MTT assay experimental workflow.

Cytokine Secretion Assay (ELISA)

This protocol is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) secreted by cells.

Materials:

  • 96-well ELISA plates

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine of interest)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Cell culture supernatants

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with assay diluent for 1-2 hours at room temperature.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Wash the plate and add Streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.

  • Wash the plate and add TMB substrate. Incubate for 15-30 minutes at room temperature in the dark.

  • Add stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentration based on the standard curve.

ELISA_Workflow start Start coat_plate Coat Plate with Capture Antibody start->coat_plate block_plate Block Plate coat_plate->block_plate add_samples Add Samples and Standards block_plate->add_samples add_detection_ab Add Detection Antibody add_samples->add_detection_ab add_streptavidin Add Streptavidin-HRP add_detection_ab->add_streptavidin add_substrate Add TMB Substrate add_streptavidin->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End read_plate->end

Caption: ELISA experimental workflow.

NF-κB Reporter Assay

This assay is used to measure the activity of the NF-κB transcription factor.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • Luciferase assay reagent

  • 96-well white, opaque plates

  • Luminometer

  • Test compounds

  • NF-κB activator (e.g., TNF-α)

Procedure:

  • Seed transfected cells in a 96-well white, opaque plate.

  • Pre-treat cells with the test compounds for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as fold induction over the unstimulated control.

NFkB_Reporter_Assay_Workflow start Start seed_cells Seed Transfected Cells start->seed_cells pretreat Pre-treat with Compounds seed_cells->pretreat stimulate Stimulate with TNF-α pretreat->stimulate lyse_cells Lyse Cells stimulate->lyse_cells add_reagent Add Luciferase Reagent lyse_cells->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence end End read_luminescence->end

Caption: NF-κB reporter assay workflow.

Conclusion

This compound emerges as a promising anti-inflammatory agent with a distinct and more targeted mechanism of action compared to Triptolide. Its ability to specifically activate Nur77 and promote mitophagy presents a novel therapeutic strategy for inflammatory diseases. While Triptolide demonstrates potent anti-cancer and anti-inflammatory effects, its broad mechanism of action is associated with significant toxicity. The data presented in this guide highlights the potential of this compound as a lead compound for the development of safer and more specific anti-inflammatory drugs. Further research is warranted to fully elucidate the therapeutic potential of this compound in a wider range of cell types and in vivo models.

References

A Head-to-Head Comparison of Triptohypol C and Synthetic Anti-Inflammatories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. Treatment predominantly relies on synthetic anti-inflammatory drugs like Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This guide explores Triptohypol C, a natural compound, as an alternative. This compound is a potent, Nur77-targeting anti-inflammatory agent.[1] It operates by promoting the interaction of Nur77 with TRAF2 and p62/SQSTM1, which ultimately inhibits the NF-κB signaling pathway.[1] While specific quantitative data for this compound is limited, data from the related compound Triptolide suggests potent anti-inflammatory and analgesic properties, often mediated through the inhibition of key pro-inflammatory cytokines and pathways. This comparison will delve into the mechanisms of action, present available efficacy data, and provide detailed experimental protocols for key assays.

Mechanisms of Action

This compound and Triptolide

This compound's primary known mechanism is the targeting of the orphan nuclear receptor Nur77.[1] By promoting the interaction of Nur77 with TRAF2 and p62, it interferes with downstream signaling cascades that lead to the activation of NF-κB, a master regulator of inflammation.[1]

Triptolide, a more extensively researched diterpenoid triepoxide from the same plant, exhibits broad anti-inflammatory effects by inhibiting multiple signaling pathways, most notably the NF-κB and MAPK pathways.[2][3] This leads to a reduction in the production of various inflammatory mediators, including TNF-α, IL-6, and IL-1β.[1][2]

Synthetic Anti-Inflammatories
  • NSAIDs (e.g., Ibuprofen, Diclofenac): These agents primarily act by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[4]

  • Corticosteroids (e.g., Dexamethasone): These synthetic hormones exert their potent anti-inflammatory effects by binding to glucocorticoid receptors. This complex then translocates to the nucleus and modulates gene expression, leading to the suppression of multiple inflammatory pathways and a broad reduction in the synthesis of pro-inflammatory cytokines.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for Triptolide (as a proxy for this compound's potential efficacy) and representative synthetic anti-inflammatory drugs.

Table 1: In Vitro Anti-Inflammatory Activity
CompoundAssayTarget/MediatorCell LineIC50 / % InhibitionSource(s)
TriptolideELISATNF-α ProductionRAW264.7 Macrophages<30 nM[1]
TriptolideELISAIL-6 ProductionRAW264.7 Macrophages<30 nM[1]
TriptolideELISAIL-8 Release (TNF-α induced)Human Corneal Fibroblasts~30 nM (43% inhibition)[5]
TriptolideELISAMCP-1 Release (TNF-α induced)Human Corneal Fibroblasts~30 nM (66% inhibition)[5]
DexamethasoneELISAIL-9 mRNA ExpressionHuman PBMCs4 nM[2]
DexamethasoneELISAIL-8 ReleaseAlveolar Macrophages (Smokers)~1 µM[6]
IbuprofenEnzyme AssayCOX-1-13 µM[4]
IbuprofenEnzyme AssayCOX-2-370 µM[4]
(S)-(+)-IbuprofenEnzyme AssayCOX-1-2.9 µM[3]
(S)-(+)-IbuprofenEnzyme AssayCOX-2-1.1 µM[3]
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity
CompoundModelSpeciesDose% Inhibition / EffectSource(s)
TriptolideLPS-induced TNF-α productionMouse0.25 mg/kg (i.p.)Almost complete abolishment of TNF-α[1]
DiclofenacCarrageenan-induced paw edemaRat5 mg/kg (p.o.)56.17% inhibition at 2h[7]
DiclofenacCarrageenan-induced paw edemaRat20 mg/kg (p.o.)71.82% inhibition at 3h[7]
IndomethacinAcetic acid-induced writhingMouse5 mg/kg (s.c.)~30% inhibition[8]
IndomethacinAcetic acid-induced writhingMouse10 mg/kg (i.p.)51.23% inhibition[9]

Experimental Protocols

In Vitro: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
  • Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with LPS.

  • Cell Line: Murine macrophage cell line RAW264.7.

  • Methodology:

    • RAW264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compound (e.g., Triptolide) or vehicle control for 1 hour.

    • LPS (e.g., 1 µg/mL) is added to the wells to stimulate an inflammatory response.

    • After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentration of the target cytokine in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for that cytokine.

    • The percentage of inhibition is calculated by comparing the cytokine levels in the compound-treated groups to the LPS-stimulated vehicle control group.

In Vivo: Carrageenan-Induced Paw Edema
  • Objective: To evaluate the anti-inflammatory effect of a test compound on acute, localized inflammation.

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Methodology:

    • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

    • Animals are orally or intraperitoneally administered the test compound (e.g., Diclofenac) or a vehicle control.

    • After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw to induce inflammation.

    • The paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of edema inhibition is calculated for each time point using the formula: ((Vc - Vt) / Vc) * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vivo: Acetic Acid-Induced Writhing Test
  • Objective: To assess the peripheral analgesic activity of a test compound.

  • Animal Model: Male albino mice.

  • Methodology:

    • Mice are divided into groups and administered the test compound (e.g., Indomethacin) or a vehicle control, typically via intraperitoneal or oral routes.

    • After a predetermined time (e.g., 30-60 minutes), each mouse is injected intraperitoneally with a 0.6% solution of acetic acid (10 mL/kg body weight) to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

    • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

    • The number of writhes is counted for a specific period, usually 15 to 20 minutes.

    • The percentage of analgesic activity (inhibition of writhing) is calculated using the formula: ((Wc - Wt) / Wc) * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.[10]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Anti_Inflammatory_Signaling_Pathways cluster_Triptohypol_C This compound / Triptolide Pathway cluster_NSAIDs NSAID Pathway cluster_Corticosteroids Corticosteroid Pathway This compound This compound Nur77 Nur77 This compound->Nur77 targets TRAF2 TRAF2 Nur77->TRAF2 interacts with p62 p62 Nur77->p62 interacts with NF-kB Activation (T) NF-kB Activation TRAF2->NF-kB Activation (T) p62->NF-kB Activation (T) Inflammatory Genes (T) Inflammatory Gene Expression NF-kB Activation (T)->Inflammatory Genes (T) NSAIDs NSAIDs COX-1 / COX-2 COX-1 / COX-2 NSAIDs->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Corticosteroids Corticosteroids Glucocorticoid Receptor Glucocorticoid Receptor Corticosteroids->Glucocorticoid Receptor Nuclear Translocation Nuclear Translocation Glucocorticoid Receptor->Nuclear Translocation Inflammatory Genes (C) Inflammatory Gene Expression Nuclear Translocation->Inflammatory Genes (C)

Caption: Simplified signaling pathways of this compound, NSAIDs, and Corticosteroids.

Experimental Workflow

Experimental_Workflow cluster_In_Vitro In Vitro Assay cluster_In_Vivo In Vivo Model (Paw Edema) Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection ELISA ELISA Supernatant Collection->ELISA Data Analysis Data Analysis ELISA->Data Analysis Animal Acclimatization Animal Acclimatization Baseline Measurement Baseline Measurement Animal Acclimatization->Baseline Measurement Drug Administration Drug Administration Baseline Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Statistical Analysis Statistical Analysis Paw Volume Measurement->Statistical Analysis

Caption: General experimental workflows for in vitro and in vivo anti-inflammatory assays.

Conclusion

This compound and its related compound Triptolide represent a class of natural products with potent anti-inflammatory properties that are mechanistic distinct from conventional synthetic drugs. While NSAIDs and corticosteroids are well-established and effective therapies, their mechanisms can lead to significant side effects with long-term use. The unique Nur77-targeting mechanism of this compound and the broad-spectrum inhibitory effects of Triptolide on key inflammatory pathways like NF-κB suggest a promising avenue for the development of novel anti-inflammatory agents. However, a clear need exists for direct, head-to-head comparative studies with standardized in vitro and in vivo models to fully elucidate the therapeutic potential and safety profile of this compound relative to current standards of care. Further research should focus on generating robust quantitative data to facilitate a direct comparison and guide future drug development efforts.

References

A Comparative Analysis of Triptohypol C and Other Bioactive Extracts from Tripterygium wilfordii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterygium wilfordii, commonly known as Thunder God Vine, is a plant that has been used in traditional Chinese medicine for centuries to treat a range of inflammatory and autoimmune diseases. Modern research has identified several bioactive compounds within the plant's extracts responsible for its potent therapeutic effects. Among the most studied are the diterpenoid triptolide (B1683669) and the triterpenoid (B12794562) celastrol (B190767). Recently, another diterpenoid, Triptohypol C, has emerged as a compound of interest due to its distinct mechanism of action. This guide provides a comparative overview of this compound against other prominent Tripterygium wilfordii extracts, with a focus on their anti-inflammatory, immunosuppressive, and anti-cancer properties, supported by available experimental data.

Executive Summary

While triptolide and celastrol have been extensively researched, demonstrating broad and potent biological activities, they are also associated with significant toxicity. This compound presents a potentially safer profile by targeting the orphan nuclear receptor Nur77 to exert its anti-inflammatory effects. This mechanism is distinct from the primary modes of action of triptolide (a general transcription inhibitor) and celastrol (a modulator of heat shock proteins and various signaling pathways). However, publicly available quantitative data for a direct and comprehensive comparison of this compound with triptolide and celastrol is still limited. This guide synthesizes the current knowledge to facilitate an informed perspective on the therapeutic potential of these compounds.

Comparative Data on Bioactive Compounds

The following tables summarize the available quantitative data for this compound, triptolide, and celastrol, focusing on their anti-inflammatory and cytotoxic effects.

Table 1: In Vitro Anti-inflammatory Activity

CompoundTarget/AssayCell LineIC50 / Effective ConcentrationKey Findings
This compound Nur77 Binding-K_d = 0.87 µM[1]Potent Nur77-targeting agent.[1]
TNFα-induced IκBα degradationHepG22 µM[1]Antagonizes TNFα-induced IκBα degradation.[1]
Triptolide TNF-α Secretion (LPS-stimulated)Mouse Peritoneal MacrophagesSignificant inhibition at 0.1 µg/mL (approx. 0.28 µM)Dose-dependent inhibition of TNF-α secretion.
IL-6 Secretion (LPS-stimulated)Mouse Peritoneal Macrophages-Inhibits IL-6 secretion.
IL-8 Secretion (LPS-stimulated)Mouse Peritoneal MacrophagesSignificant inhibition at 0.1 µg/mL (approx. 0.28 µM)Dose-dependent inhibition of IL-8 secretion.
Celastrol Microglia Proliferation InhibitionHMO6 MicrogliaIC50 ≈ 10 µMInhibits microglia proliferation.

Table 2: In Vitro Cytotoxicity

CompoundCell LineIC50 / Effective ConcentrationKey Findings
This compound HepG23.12% apoptosis at 2 µM (less toxic than Tripterin)[1]Lower cytotoxicity compared to its parent compound, Tripterin.[1]
Triptolide THP-1 (human monocytic cells)IC50 ≈ 10 nM (after 16h exposure)Highly cytotoxic to immune cells.
H157 (human oral carcinoma)IC50 ≈ 15 nMPotent anti-cancer activity.
Celastrol H157 (human oral carcinoma)IC50 ≈ 1.6 µMAnti-cancer activity, but less potent than triptolide.
HMO6 MicrogliaIncreased LDH release at 10 µMInduces cell membrane damage at higher concentrations.

Table 3: In Vivo Efficacy and Toxicity

CompoundAnimal ModelDisease/ConditionDosageKey Outcomes
Triptolide Nude Mice (H1299 xenograft)Non-Small Cell Lung Cancer0.25 mg/kg/day (i.p.)~25% tumor growth inhibition.[1]
Wistar RatsGeneral Toxicity-Causes hepatotoxicity, cardiotoxicity, and reproductive toxicity.[1]
Celastrol Nude Mice (H1299 xenograft)Non-Small Cell Lung Cancer1.0 mg/kg/day (i.p.)~30% tumor growth inhibition.[1]
-General Toxicity-High systemic toxicity, including hepatotoxicity and cardiotoxicity.[1]

Signaling Pathways and Mechanisms of Action

The therapeutic and toxic effects of these compounds are dictated by their distinct interactions with cellular signaling pathways.

This compound: Targeting Nur77 for Anti-inflammatory Action

This compound is a potent agonist of Nur77, an orphan nuclear receptor that plays a critical role in regulating inflammation. By binding to Nur77, this compound promotes its interaction with TRAF2 (TNF receptor-associated factor 2) and p62/SQSTM1 (sequestosome 1). This enhanced interaction is believed to interfere with the canonical NF-κB signaling pathway, a central mediator of inflammation, thereby reducing the production of pro-inflammatory cytokines.

Triptohypol_C_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα TNFα TNFR TNFR TNFα->TNFR TRAF2 TRAF2 TNFR->TRAF2 Activates This compound This compound Nur77 Nur77 This compound->Nur77 Nur77->TRAF2 Promotes interaction p62 p62 Nur77->p62 Promotes interaction IKK Complex IKK Complex TRAF2->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates (leads to degradation) NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus NF-κB (p65/p50)->Nucleus Translocates Inflammatory Gene\nTranscription Inflammatory Gene Transcription NF-κB (p65/p50)->Inflammatory Gene\nTranscription Activates Triptolide_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Triptolide Triptolide XPB XPB Triptolide->XPB Covalently binds to Transcription\nInitiation Transcription Initiation Triptolide->Transcription\nInitiation Inhibits TFIIH TFIIH TFIIH->Transcription\nInitiation Essential for RNA Pol II RNA Pol II RNA Pol II->Transcription\nInitiation DNA DNA DNA->Transcription\nInitiation mRNA mRNA Transcription\nInitiation->mRNA Produces Celastrol_Signaling cluster_targets Molecular Targets cluster_pathways Signaling Pathways Celastrol Celastrol HSP90 HSP90 Celastrol->HSP90 Inhibits IKK IKK Celastrol->IKK Inhibits STAT3 STAT3 Celastrol->STAT3 Inhibits Nur77 Nur77 Celastrol->Nur77 Activates NF-κB Pathway NF-κB Pathway IKK->NF-κB Pathway JAK/STAT Pathway JAK/STAT Pathway STAT3->JAK/STAT Pathway Anti-inflammatory Response Anti-inflammatory Response Nur77->Anti-inflammatory Response Inflammation Inflammation NF-κB Pathway->Inflammation JAK/STAT Pathway->Inflammation

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Triptohypol C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical guidance for the proper disposal of Triptohypol C. As a derivative of the known toxic compound Tripterin, this compound should be handled with care, assuming a hazardous potential in the absence of complete safety data.[1] This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby building trust and demonstrating a commitment to safety beyond the product itself. Adherence to all local, state, and federal regulations is mandatory.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment:

  • Gloves: Nitrile rubber gloves are recommended.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

II. Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key information, including data for the related compound Tripterin for reference.

PropertyThis compoundTripterin (Celastrol)Reference
CAS Number 193957-89-934157-83-0[1]
Molecular Formula C₂₉H₃₈O₄C₂₉H₃₈O₄
Storage Temperature -20°C (1 month) or -80°C (6 months), protect from light-20°C[1]
Biological Activity Potent Nur77-targeting anti-inflammatory agent.[1]Proteasome inhibitor with chymotrypsin-like activity.
Toxicity Comparison Less toxic than Tripterin in HepG2 cells.[1]Known to be toxic.[1]

III. Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of this compound waste.

Step 1: Segregate Waste

  • Treat all materials that have come into contact with this compound as hazardous waste. This includes:

    • Unused or expired this compound powder.

    • Solutions containing this compound.

    • Contaminated labware such as pipette tips, vials, and gloves.

Step 2: Contain Waste

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves and labware, in a dedicated, clearly labeled hazardous waste container.

    • The container should be a puncture-resistant receptacle lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant container (e.g., a glass or high-density polyethylene (B3416737) bottle).

    • Ensure the container is tightly sealed to prevent spills and evaporation.

    • Do not mix this compound waste with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

Step 3: Label Waste Container

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

Step 4: Store Waste

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

  • The storage area should be away from general laboratory traffic and incompatible chemicals.

Step 5: Arrange for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup.

  • Do not dispose of this compound down the drain or in the regular trash.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Triptohypol_C_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Segregate this compound Waste (Solid & Liquid) A->B C Contain in Labeled Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact Institutional EHS for Waste Pickup D->E F EHS Manages Final Disposal (e.g., Incineration) E->F

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This guide is intended for informational purposes only and should not replace institutional protocols or regulatory requirements. Always consult your institution's Environmental Health and Safety department for specific guidance on hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling Triptohypol C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Triptohypol C. As a derivative of Tripterin (Celastrol), this compound is presumed to share similar toxicological properties. Therefore, a precautionary approach is essential. The following procedures are based on the safety data for Celastrol and are intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Given that this compound is a derivative of the highly potent compound Tripterin (Celastrol), it should be handled as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

Quantitative Data Summary: Hazard and PPE Recommendations

Hazard Classification (based on Celastrol)Recommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Toxic if swallowed) [1]Chemical-resistant gloves (Nitrile rubber recommended)
Acute Toxicity, Dermal (Fatal in contact with skin) [2]Impermeable laboratory coat or gown
Acute Toxicity, Inhalation (Fatal if inhaled) [2]Safety goggles or a face shield
Skin Corrosion/Irritation NIOSH-approved respirator (e.g., N95 or higher)
Serious Eye Damage/Eye Irritation

Experimental Protocols: Safe Handling Workflow

Adherence to a strict, step-by-step workflow is critical to minimize exposure and ensure a safe laboratory environment.

Detailed Methodology for Handling this compound:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Work should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Weighing: To prevent the generation of airborne particles, weigh the solid compound in a ventilated balance enclosure or a fume hood.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

  • Storage: Store this compound in a tightly sealed, clearly labeled container. For long-term storage (up to 6 months), maintain a temperature of -80°C and protect from light. For short-term storage (up to 1 month), a temperature of -20°C with light protection is adequate.[3]

Experimental Workflow for Safe Handling

A Preparation: Don PPE in Designated Area B Weighing: Use Ventilated Enclosure A->B C Dissolving: Add Solid to Solvent Slowly B->C D Post-Handling: Decontaminate & Wash C->D E Storage: Tightly Sealed, Labeled & Cold D->E

Caption: Step-by-step workflow for the safe handling of this compound.

Operational and Disposal Plans

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Disposal Plan:

  • Solid Waste: Collect all solid waste, including unused compound and contaminated consumables (e.g., pipette tips, gloves), in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound before reuse or disposal.

  • Waste Disposal: All waste containing this compound must be disposed of as hazardous chemical waste through an approved waste disposal plant.[2][4] Do not dispose of this compound down the drain or in regular trash.

Hierarchy of Controls for Exposure Minimization

A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B If hazard cannot be eliminated C Administrative Controls (e.g., SOPs, Training) B->C In addition to engineering controls D Personal Protective Equipment (PPE) (Least Effective) C->D Final layer of protection

Caption: Logical relationship of control measures to minimize this compound exposure.

References

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Top-N result to add to graph 6

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.